3-Bromo-5-(prop-1-en-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-5-(prop-1-en-2-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Synthetic Strategy
The recommended synthetic pathway for this compound involves a selective mono-coupling of 3,5-dibromopyridine with isopropenylboronic acid pinacol ester. This approach offers high functional group tolerance and typically proceeds under mild reaction conditions. The selectivity of the reaction, targeting one of the two bromine atoms on the pyridine ring, can be controlled by careful selection of the catalyst, ligand, and reaction conditions.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with 3,5-dibromopyridine to form a Pd(II) intermediate.
-
Transmetalation: The isopropenyl group is transferred from the boronic ester to the palladium center, forming a new organopalladium complex. This step is facilitated by a base.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol
The following is a detailed experimental protocol adapted from established procedures for Suzuki-Miyaura couplings of dihalopyridines.[1][2][3][4]
Materials:
-
3,5-Dibromopyridine
-
Isopropenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), isopropenylboronic acid pinacol ester (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions of substituted bromopyridines, providing an expected range for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 3,5-Dibromopyridine | 1.0 eq. | [1] |
| Isopropenylboronic acid pinacol ester | 1.1 - 1.5 eq. | [4] |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 eq. | [3] |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 eq. | [4] |
| Reaction Conditions | ||
| Solvent System | 1,4-Dioxane/Water (4:1) | [4] |
| Temperature | 80 - 110 °C | [4] |
| Reaction Time | 12 - 24 hours | [1] |
| Expected Outcome | ||
| Yield | 60 - 85% | [3][4] |
| Purity | >95% after chromatography | [5] |
Characterization Data
The following table provides predicted and literature-based characterization data for this compound.
| Analysis | Expected Data | Reference |
| ¹H NMR | δ (ppm): ~8.5 (s, 1H, H2-py), ~8.0 (s, 1H, H4-py), ~7.8 (s, 1H, H6-py), ~5.4 (s, 1H, =CH₂), ~5.1 (s, 1H, =CH₂), ~2.1 (s, 3H, -CH₃) | [6][7][8] |
| ¹³C NMR | δ (ppm): ~150 (C2-py), ~148 (C6-py), ~140 (C4-py), ~138 (C-alkene), ~122 (C5-py), ~120 (C3-py), ~115 (=CH₂), ~22 (-CH₃) | [9][10] |
| Mass Spectrometry (EI) | m/z: 197/199 (M⁺, Br isotope pattern), 182/184 ([M-CH₃]⁺), 118 ([M-Br]⁺) | [11][12] |
| Appearance | Colorless to pale yellow oil or low-melting solid | General observation |
This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup to achieve the best possible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Pyridine, 3-bromo- [webbook.nist.gov]
- 12. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-isopropenylpyridine
Disclaimer: Direct experimental data for 3-Bromo-5-isopropenylpyridine is limited in publicly available scientific literature. This guide has been compiled using data from structurally analogous compounds, particularly 3-bromo-5-vinylpyridine, and general principles of organic chemistry. The information provided should be considered as a predictive and comparative analysis.
This technical guide provides a comprehensive overview of the estimated physicochemical properties, potential synthetic routes, analytical methodologies, and likely biological activities of 3-Bromo-5-isopropenylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The physicochemical properties of 3-Bromo-5-isopropenylpyridine are crucial for its handling, formulation, and biological interactions. The data presented in Table 1 are estimated based on the known properties of similar compounds, such as 3-bromo-5-vinylpyridine and other substituted pyridines. The isopropenyl group, being slightly larger and more electron-donating than a vinyl group, is expected to have a minor influence on these properties.
| Property | Estimated Value | Reference Compound(s) |
| Molecular Formula | C₈H₈BrN | - |
| Molecular Weight | 198.06 g/mol | - |
| Appearance | Colorless to light yellow liquid | 3-bromo-5-vinylpyridine |
| Boiling Point | ~220-230 °C at 760 mmHg | 3-bromo-5-vinylpyridine (217.1 °C)[1] |
| Density | ~1.45 g/cm³ | 3-bromo-5-vinylpyridine (1.48 g/cm³)[2][3] |
| Refractive Index | ~1.59 | 3-bromo-5-vinylpyridine (1.605)[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | General solubility of similar organic compounds |
| pKa | ~2.5 - 3.0 | 3-bromo-5-vinylpyridine (~2.51)[1] |
Synthesis and Experimental Protocols
A plausible synthetic route for 3-Bromo-5-isopropenylpyridine is via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, from 3,5-dibromopyridine.
Proposed Synthetic Route: Suzuki Coupling
Caption: Proposed Suzuki coupling synthesis of 3-Bromo-5-isopropenylpyridine.
Experimental Protocol: Suzuki Coupling Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1 equivalent), isopropenylboronic acid pinacol ester (1.1 equivalents), and potassium carbonate (3 equivalents).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an argon atmosphere.
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-5-isopropenylpyridine.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized 3-Bromo-5-isopropenylpyridine.
Experimental Workflow for Analysis
Caption: Workflow for the purification and analysis of 3-Bromo-5-isopropenylpyridine.
Detailed Experimental Protocols for Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons on the pyridine ring and vinyl protons of the isopropenyl group, as well as a methyl singlet.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Obtain the mass spectrum to determine the molecular weight and isotopic pattern, which will be characteristic of a monobrominated compound.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: [4]
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum. Key vibrational bands would include C-H stretching of the aromatic ring and isopropenyl group, C=C and C=N stretching of the pyridine ring, and the C-Br stretching frequency.[4]
-
-
High-Performance Liquid Chromatography (HPLC): [5][6]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., formic acid or ammonium acetate).
-
Column and Conditions: Use a reverse-phase C18 column. Set a suitable flow rate (e.g., 1 mL/min) and detection wavelength (e.g., 254 nm).
-
Analysis: Inject a solution of the compound to determine its retention time and assess its purity.
-
Potential Biological Activity and Signaling Pathways
The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. The presence of the bromo and isopropenyl substituents could modulate this activity.
Potential Signaling Pathway Interactions
-
Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors, often by competing with ATP for the binding site in the kinase domain.[7][8][9] The pyridine nitrogen can form a key hydrogen bond in the hinge region of the kinase.
Caption: Potential inhibition of kinase signaling by 3-Bromo-5-isopropenylpyridine.
-
Ion Channel Modulation: Pyridine nucleotides and their derivatives have been shown to regulate various ion channels.[10][11] It is plausible that synthetic pyridine compounds could also interact with and modulate the activity of ion channels, such as potassium or sodium channels.[10][11][12]
Caption: Potential modulation of ion channel activity by 3-Bromo-5-isopropenylpyridine.
-
G-Protein Coupled Receptor (GPCR) Interaction: The pyridine moiety is also found in ligands that modulate GPCRs.[13][14] Depending on the overall structure, 3-Bromo-5-isopropenylpyridine could potentially act as an agonist or antagonist at various GPCRs.
Caption: Potential interaction of 3-Bromo-5-isopropenylpyridine with a GPCR.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-VINYL-5-BROMO-PYRIDINE CAS#: 191104-26-4 [chemicalbook.com]
- 3. 3-VINYL-5-BROMO-PYRIDINE price,buy 3-VINYL-5-BROMO-PYRIDINE - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators - Google Patents [patents.google.com]
- 13. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-(1-methylethenyl)pyridine (CAS Number 118775-69-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(1-methylethenyl)pyridine, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable physicochemical properties. The presence of a bromine atom and a vinyl group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and compound libraries.
This technical guide provides a comprehensive overview of 3-Bromo-5-(1-methylethenyl)pyridine, including its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, expected analytical data, and its potential applications in drug development workflows.
Chemical and Physical Properties
The fundamental properties of 3-Bromo-5-(1-methylethenyl)pyridine are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 118775-69-2 |
| Molecular Formula | C₈H₈BrN |
| Molecular Weight | 198.06 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
| Boiling Point | Not definitively reported; estimated to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran |
| SMILES | C=C(C)c1cc(Br)ccn1 |
| InChI | InChI=1S/C8H8BrN/c1-6(2)8-4-7(9)5-10-3-8/h3-5H,1H2,2H3 |
Synthesis via Suzuki-Miyaura Coupling
The most common and efficient method for the synthesis of 3-Bromo-5-(1-methylethenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound (isopropenylboronic acid pinacol ester) with an organic halide (3,5-dibromopyridine).
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of 3-Bromo-5-(1-methylethenyl)pyridine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings of bromopyridines.[1][2]
Materials:
-
3,5-Dibromopyridine
-
Isopropenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(1-methylethenyl)pyridine.
Analytical Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-2 (Pyridine) |
| ~8.40 | d | 1H | H-6 (Pyridine) |
| ~7.80 | t | 1H | H-4 (Pyridine) |
| ~5.40 | s | 1H | Vinylic H |
| ~5.15 | s | 1H | Vinylic H |
| ~2.10 | s | 3H | Methyl H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~150 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~141 | C (Isopropenyl, quaternary) |
| ~138 | C-4 (Pyridine) |
| ~135 | C-5 (Pyridine) |
| ~121 | C-3 (Pyridine, C-Br) |
| ~117 | CH₂ (Vinylic) |
| ~22 | CH₃ (Methyl) |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Interpretation |
| 197/199 | [M]⁺, Molecular ion peak (presence of Br isotope) |
| 182/184 | [M - CH₃]⁺ |
| 118 | [M - Br]⁺ |
| 78 | Pyridine fragment |
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3080 | =C-H stretch (vinylic and aromatic) |
| ~2920 | C-H stretch (methyl) |
| ~1640 | C=C stretch (vinylic) |
| ~1570, 1470 | C=C and C=N stretch (aromatic ring) |
| ~900 | =C-H bend (vinylic out-of-plane) |
| ~1020 | C-Br stretch |
Experimental and Drug Development Workflow
3-Bromo-5-(1-methylethenyl)pyridine serves as a valuable intermediate in drug discovery pipelines. A typical workflow involving this compound is illustrated below.
Caption: A typical experimental workflow involving 3-Bromo-5-(1-methylethenyl)pyridine in a drug discovery context.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Bromo-5-(1-methylethenyl)pyridine make it a versatile scaffold for the development of novel therapeutic agents.
-
Versatile Synthetic Intermediate: The bromine atom can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The isopropenyl group can also be functionalized, for instance, through hydrogenation, epoxidation, or Heck reactions. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.[5]
-
Pharmacophore Mimicry: The isopropenyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability or altering the binding mode of a drug candidate.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functional groups on this compound provide vectors for exploring different regions of the ATP-binding pocket.
A hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor is depicted below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridine-based kinase inhibitor.
Conclusion
3-Bromo-5-(1-methylethenyl)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via Suzuki-Miyaura coupling is a reliable method for its preparation. The presence of two distinct and reactive functional groups allows for extensive derivatization, making it an ideal starting material for the generation of compound libraries for biological screening. While specific experimental data for this compound is not widely published, its properties and reactivity can be confidently predicted based on established chemical principles, enabling its effective use in research and development.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel pyridine derivative, 3-Bromo-5-(prop-1-en-2-yl)pyridine. Due to the limited availability of experimental data in public domains, this guide leverages predictive modeling for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to offer a detailed spectral profile. Furthermore, a detailed experimental protocol for a feasible synthesis via a Suzuki-Miyaura cross-coupling reaction is presented. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for applications in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and provide a reliable estimation of the expected experimental results.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.63 | d | 1H | H-2 |
| 8.52 | d | 1H | H-6 |
| 7.95 | t | 1H | H-4 |
| 5.48 | s | 1H | =CH₂ (a) |
| 5.20 | s | 1H | =CH₂ (b) |
| 2.18 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 150.1 | C-6 |
| 147.8 | C-2 |
| 141.5 | C-ipso (C=CH₂) |
| 138.0 | C-4 |
| 134.2 | C-5 |
| 121.0 | C-3 |
| 117.5 | =CH₂ |
| 22.0 | -CH₃ |
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 197/199 | 100/98 | [M]⁺ |
| 182/184 | 45/44 | [M - CH₃]⁺ |
| 118 | 60 | [M - Br]⁺ |
| 91 | 30 | [C₆H₅N]⁺ |
| 78 | 25 | [C₅H₄N]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | C-H stretch (aromatic) |
| 2925 | Medium | C-H stretch (methyl) |
| 1645 | Strong | C=C stretch (alkene) |
| 1580, 1470 | Strong | C=C, C=N stretch (pyridine ring) |
| 1020 | Strong | C-Br stretch |
| 890 | Strong | =CH₂ out-of-plane bend |
Proposed Synthesis and Experimental Protocols
A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and generally proceeds with good to excellent yields.
Synthetic Scheme
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 mmol, 237 mg), 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 mmol, 185 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1.0 mL).
-
Reaction Execution: The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the neat compound on a NaCl plate.
Structural Elucidation Workflow
The structural confirmation of the synthesized this compound relies on the combined interpretation of the spectroscopic data.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
This technical guide provides a foundational dataset of predicted spectroscopic properties and a viable synthetic strategy for this compound. The presented information is intended to facilitate further research and development of this and related pyridine derivatives. While the spectroscopic data is predictive, it offers a strong basis for the identification and characterization of this compound upon synthesis. The detailed experimental protocols provide a clear and actionable path for its preparation and analysis.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and logical diagrams to visualize the molecular structure and experimental workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropenyl substituent. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, along with the anisotropic effects of the double bond, influence the chemical shifts of the neighboring protons.
The predicted quantitative data for the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.55 | d | 2.0 | 1H |
| H-4 | 7.95 | t | 2.0 | 1H |
| H-6 | 8.65 | d | 2.0 | 1H |
| H-1' (a) | 5.40 | q | 1.5 | 1H |
| H-1' (b) | 5.15 | q | 1.0 | 1H |
| H-3' (CH₃) | 2.10 | s | - | 3H |
Note: The predicted values are based on the analysis of substituent effects on the pyridine ring and typical values for isopropenyl groups. Actual experimental values may vary slightly.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the data in the table above.
Caption: Chemical structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol provides a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal. Typical line widths for the TMS signal should be less than 0.5 Hz.
3. Data Acquisition:
-
Set the spectrometer to a proton frequency of 400 MHz.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants (J-values) for all split signals.
Experimental Workflow
The logical flow of the ¹H NMR spectroscopy experiment is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of an ¹H NMR experiment.
The Isopropenyl Group on the Pyridine Ring: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropenylpyridine scaffold, integrating a reactive alkenyl moiety with the versatile pyridine ring, presents a unique building block in synthetic chemistry, polymer science, and drug development. The electronic interplay between the electron-deficient pyridine ring and the electron-rich isopropenyl group dictates a diverse and often nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity of the isopropenyl group attached to the pyridine ring, summarizing key reaction classes, presenting quantitative data where available, and offering detailed experimental protocols for seminal transformations.
Core Reactivity Principles
The reactivity of the isopropenyl group on the pyridine ring is fundamentally influenced by two opposing electronic effects:
-
The Electron-Withdrawing Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the isopropenyl group's double bond towards electrophilic attack compared to a simple alkene. This effect is more pronounced when the isopropenyl group is at the 2- or 4-position due to direct resonance delocalization.
-
The π-System of the Isopropenyl Group: The C=C double bond of the isopropenyl group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and transition-metal-catalyzed reactions.
This duality in electronic nature allows for a rich and varied chemistry, enabling functionalization through several key reaction pathways.
Key Reactions of the Isopropenyl Group on the Pyridine Ring
Polymerization
The most prominent reaction of isopropenylpyridines is their polymerization, driven by the reactivity of the vinyl-type double bond. Both radical and anionic polymerization methods are applicable, leading to polymers with the pyridine moiety as a pendant group.
Anionic Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The pyridine nitrogen can, however, complicate the reaction, and living anionic polymerization often requires stringent anhydrous and deoxygenated conditions.
Experimental Protocol: Anionic Polymerization of 2-Isopropenylpyridine
-
Materials: 2-Isopropenylpyridine (monomer), Tetrahydrofuran (THF, anhydrous), sec-Butyllithium (initiator), Methanol (terminating agent).
-
Procedure:
-
All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon).
-
Purified and dried THF is transferred to the reaction vessel.
-
The reactor is cooled to -78 °C.
-
Freshly distilled 2-isopropenylpyridine is added to the cooled THF.
-
A calculated amount of sec-butyllithium in a hydrocarbon solvent is rapidly added to initiate the polymerization. The solution typically develops a characteristic color.
-
The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of degassed methanol, leading to the disappearance of the color.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.
-
Electrophilic Addition Reactions
While the electron-withdrawing pyridine ring disfavors electrophilic addition compared to simple alkenes, these reactions can still occur, often requiring more forcing conditions.
Halogenation (e.g., Bromination): The addition of halogens like bromine across the double bond is a potential functionalization route. The reaction likely proceeds through a bromonium ion intermediate.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol. This is a valuable method for introducing a hydroxyl group at the terminal carbon of the isopropenyl moiety.[1][2][3][4]
Experimental Protocol: Hydroboration-Oxidation of 4-Isopropenylpyridine (Hypothetical)
-
Materials: 4-Isopropenylpyridine, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Procedure:
-
Under an inert atmosphere, 4-isopropenylpyridine is dissolved in anhydrous THF.
-
The solution is cooled to 0 °C.
-
A solution of BH₃·THF in THF is added dropwise, and the mixture is stirred at room temperature for several hours.
-
The reaction is cooled again to 0 °C, and an aqueous solution of NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.
-
The mixture is stirred at room temperature for a few hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the alcohol product.
-
Nucleophilic Addition Reactions (Michael Addition)
The electron-withdrawing nature of the pyridine ring makes the β-carbon of the isopropenyl group susceptible to nucleophilic attack in a conjugate or Michael addition fashion. This is particularly effective for 2- and 4-isopropenylpyridines where the negative charge of the resulting intermediate can be delocalized onto the pyridine nitrogen.[5][6][7][8][9][10][11][12]
Experimental Protocol: Michael Addition of a Carbon Nucleophile to 4-Isopropenylpyridine (Generalized)
-
Materials: 4-Isopropenylpyridine (Michael acceptor), Diethyl malonate (Michael donor), Sodium ethoxide (base), Ethanol (solvent).
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared.
-
Diethyl malonate is added dropwise to the basic solution at room temperature.
-
4-Isopropenylpyridine is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is neutralized with a dilute acid and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
-
Cycloaddition Reactions
The isopropenyl group can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the reactivity is significantly influenced by steric and electronic factors.
Diels-Alder Reaction: In a study of Lewis acid-promoted Diels-Alder reactions of vinylazaarenes, it was found that 2-isopropenylpyridine was unreactive with 2,3-dimethylbutadiene under conditions where 2-vinylpyridine did react.[5] This lack of reactivity was attributed to the increased steric hindrance from the additional methyl group, which likely disfavors the necessary planar conformation for the reaction.[5]
Transition-Metal Catalyzed Cross-Coupling Reactions
The isopropenyl group provides a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Heck Reaction: The palladium-catalyzed Heck reaction can couple isopropenylpyridine with aryl or vinyl halides to form substituted styrenylpyridines.[2][13][14][15][16][17][18][19][20]
Suzuki Coupling: The Suzuki reaction offers another powerful method for C-C bond formation, where an organoboron reagent is coupled with a suitable halide in the presence of a palladium catalyst. While direct coupling with the isopropenyl group is not standard, conversion of the isopropenyl group (e.g., via hydroboration) to a boronic ester would allow it to participate as the organoboron partner in a subsequent Suzuki coupling.[1][17][21][22][23][24][25]
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| Diels-Alder | 2-Isopropenylpyridine | 2,3-Dimethylbutadiene | BF₃·OEt₂, 70 °C, 72h | No reaction | 0 | [5] |
| Michael Addition | trans-1,2-di-(2-pyridyl)ethylene | n-Butyllithium, then H₂O | THF, -78 °C to rt | 2,2'-(Hexane-1,2-diyl)dipyridine | 91 | [6] |
Note: Data for specific reactions of isopropenylpyridine is limited in the literature. The provided examples illustrate the reactivity of related vinylpyridines or highlight the lack of reactivity of isopropenylpyridine under certain conditions.
Visualizing Reaction Mechanisms and Workflows
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling.
General Workflow for Hydroboration-Oxidation
Caption: Workflow for hydroboration-oxidation.
Conclusion
The isopropenyl group on a pyridine ring is a versatile functional handle that exhibits a rich spectrum of reactivity. While its susceptibility to polymerization is a dominant characteristic, it also participates in a range of other transformations including electrophilic and nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. The interplay of steric and electronic effects, largely dictated by the position of the isopropenyl group on the pyridine ring, governs the outcome of these reactions. A thorough understanding of these principles is crucial for medicinal chemists and materials scientists aiming to leverage the synthetic potential of isopropenylpyridines in the design and synthesis of novel molecules and materials. Further research into the specific reaction conditions and quantitative outcomes for a broader range of reactions involving isopropenylpyridines will undoubtedly expand their utility in various scientific disciplines.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ijsdr.org [ijsdr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 3-Bromo-5-(prop-1-en-2-yl)pyridine
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally related compounds, such as 3-bromopyridine, to provide best-practice recommendations for handling and storage.
Chemical Properties and Inherent Stability
Based on safety data sheets for similar compounds, this compound is generally considered stable under recommended storage conditions.[1] However, deviations from these conditions can lead to degradation.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available safety data.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. Some sources for related compounds suggest ambient temperature, while others recommend 2-8°C. For long-term storage, refrigeration is advisable. | [1] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent oxidation and degradation from atmospheric moisture. | [1] |
| Light | Protect from light, as exposure can catalyze degradation reactions.[1] | [1] |
| Container | Keep in a tightly sealed, airtight container to prevent exposure to air and moisture. | [1][2][3][4][5] |
| Ventilation | Store in a well-ventilated area.[1][2][3][4] | [1][2][3][4] |
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions and degradation of the product, it is imperative to avoid contact with the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring and the vinyl group.
-
Strong Acids: The pyridine nitrogen is basic and will react with strong acids.
-
Heat, Sparks, and Open Flames: The compound may be flammable and can decompose at elevated temperatures.[1][2]
-
Moisture: Contact with water can lead to hydrolysis or other degradation pathways.[2]
General Workflow for Handling and Storage
The following diagram outlines a general workflow for the safe handling and storage of this compound to ensure its stability.
Caption: General workflow for safe handling and storage.
Experimental Protocols
While specific, validated stability-indicating assays for this compound are not publicly available, a general approach to assessing the stability of this compound would involve the following:
A. Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Expose solutions of this compound in a suitable solvent (e.g., acetonitrile/water) to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid compound at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
-
Characterize major degradation products using LC-MS/MS.
-
B. Long-Term Stability Study Protocol
-
Objective: To determine the shelf-life under recommended storage conditions.
-
Methodology:
-
Store aliquots of this compound under the recommended conditions (e.g., 2-8°C, protected from light and moisture).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.
-
-
Analysis:
-
Assay the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Monitor physical appearance (color, crystallinity).
-
Logical Relationship for Stability Assessment
The decision-making process for handling and assessing the stability of this compound can be visualized as follows:
Caption: Decision tree for stability assessment.
Conclusion
While this compound is a stable compound under normal conditions, its long-term stability is contingent upon strict adherence to proper storage and handling protocols. By minimizing exposure to heat, light, moisture, and incompatible materials, researchers can ensure the integrity of this critical reagent for its intended applications in drug discovery and development. The implementation of systematic stability testing, as outlined in the suggested protocols, is recommended to establish a definitive shelf-life and to understand its degradation profile more thoroughly.
References
The Untapped Potential of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide for Medicinal Chemists
Introduction
Pyridine and its derivatives are cornerstones of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs that address a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3][4][5][6] The unique electronic properties and synthetic tractability of the pyridine ring make it a "privileged" structure in drug discovery. This technical guide explores the potential applications of a specific, yet underutilized, pyridine derivative: 3-Bromo-5-(prop-1-en-2-yl)pyridine. While direct literature on the biological activity of this compound is scarce, its constituent functional groups—a synthetically versatile bromopyridine core and a reactive isopropenyl moiety—offer a compelling starting point for the generation of novel chemical entities with significant therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the latent possibilities within this promising building block.
The 3-Bromopyridine Motif: A Gateway to Molecular Diversity
The 3-bromopyridine scaffold is a highly valuable synthon in medicinal chemistry. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the rapid and efficient construction of complex molecular architectures from simple, commercially available starting materials.
Key transformations of the 3-bromopyridine core include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in the synthesis of many biologically active compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further functionalization.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
-
Stille Coupling: Reaction with organostannanes to create C-C bonds.
-
Cyanation: Introduction of a nitrile group, which can serve as a precursor to other functional groups or as a key pharmacophoric element.
These well-established and robust reactions provide a reliable platform for elaborating the this compound core into diverse libraries of novel compounds for biological screening.
The Isopropenyl Group: A Handle for Further Functionalization
The isopropenyl group (prop-1-en-2-yl) is a reactive alkene that can undergo a variety of chemical transformations to introduce new functional groups and stereocenters. This provides a secondary point of diversification for libraries based on the this compound scaffold.
Potential modifications of the isopropenyl group include:
-
Oxidative Cleavage (Ozonalysis): Cleavage of the double bond to yield a ketone (3-acetyl-5-bromopyridine), which can then be further functionalized.
-
Epoxidation: Formation of an epoxide, a versatile intermediate for nucleophilic ring-opening reactions.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group, leading to a primary alcohol.
-
Markovnikov Addition: Addition of various groups (e.g., H-X, H2O) across the double bond to yield a tertiary functionalized carbon center.
-
Heck Reaction: The isopropenyl group itself can participate in Heck reactions with other aryl halides.
-
Hydrogenation: Reduction of the double bond to an isopropyl group.
Hypothetical Drug Discovery Workflow
A medicinal chemistry campaign utilizing this compound could follow a structured, iterative process. The initial phase would involve creating a diverse library of compounds by leveraging the reactivity of the bromine atom. Subsequent optimization could involve modifications of the isopropenyl group or further refinement of the substituents introduced in the initial diversification.
Potential Biological Assays and Data Presentation
Given the prevalence of pyridine scaffolds in various therapeutic areas, derivatives of this compound could be screened against a multitude of biological targets. The following table provides an illustrative example of how quantitative data from such screens could be organized.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-based Potency (EC50, nM) |
| PYR-001 | Kinase X | Biochemical | 150 | 800 |
| PYR-002 | GPCR Y | Radioligand Binding | 75 | 320 |
| PYR-003 | Ion Channel Z | Electrophysiology | 500 | 1200 |
| PYR-004 | Kinase X | Biochemical | 25 | 150 |
| PYR-005 | GPCR Y | Radioligand Binding | 120 | 650 |
Generalized Experimental Protocols
The following are generalized protocols for key synthetic transformations that could be applied to this compound. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq.), a suitable ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq.), and a base (e.g., NaOtBu, K3PO4, 1.5-2.5 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Anhydrous solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated to 80-110 °C and stirred until complete consumption of the starting material.
-
The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
While this compound is not yet an established player in medicinal chemistry, its chemical architecture presents a wealth of opportunities for the discovery of novel therapeutic agents. The combination of a readily diversifiable 3-bromopyridine core and a reactive isopropenyl group makes it a highly attractive, yet underexplored, building block. By applying established synthetic methodologies and a systematic drug discovery workflow, researchers can leverage the latent potential of this compound to generate innovative molecular entities for a wide range of biological targets. This guide provides a foundational framework to inspire and facilitate such explorations.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthetic Analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic disconnections of the target molecule will be examined, leading to plausible synthetic routes utilizing well-established organic transformations. This document offers detailed experimental protocols for key reactions, quantitative data from analogous systems, and visualizations of the proposed synthetic pathways to aid researchers in the design and execution of synthetic strategies for this class of compounds.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound (Target Molecule 1) reveals several key disconnections that form the basis of potential synthetic routes. The primary strategic bonds for disconnection are the C-C bonds connecting the isopropenyl group to the pyridine ring and the C-Br bond.
Figure 1: Primary retrosynthetic disconnections for this compound.
Based on these disconnections, three primary synthetic strategies emerge:
-
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions: This approach involves the formation of the C(sp²)-C(sp²) bond between the pyridine ring and the isopropenyl group in the final step. Key reactions in this strategy include the Suzuki, Stille, and Negishi couplings.
-
Strategy 2: Wittig-type Olefination: This strategy forms the C=C double bond of the isopropenyl group from a ketone precursor, specifically 3-bromo-5-acetylpyridine.
-
Strategy 3: Grignard Reaction and Dehydration: This route involves the addition of a methyl Grignard reagent to 3-bromo-5-acetylpyridine or the addition of acetone to a Grignard reagent derived from 3,5-dibromopyridine, followed by dehydration to form the alkene.
Proposed Synthetic Routes and Methodologies
This section details the forward synthetic pathways derived from the retrosynthetic analysis, providing generalized experimental conditions and citing analogous reactions from the literature where direct synthesis of the target molecule is not explicitly detailed.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds and offer a direct route to the target molecule from a dihalogenated or monohalogenated pyridine precursor.
Figure 2: Cross-coupling strategies for the synthesis of this compound.
Experimental Protocol (Adapted from Suzuki-Miyaura Coupling of 3,5-Dihalopyridines):
A mixture of 3,5-dibromopyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) in a solvent system such as a 4:1 mixture of 1,4-dioxane and water is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 | Analogous reactions[1] |
| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 70-90 | Analogous reactions[2] |
| Negishi | PdCl₂(dppf) | - | THF | 65 | 12 | 75-95 | Analogous reactions |
Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions for the synthesis of 3-aryl/alkenyl-5-bromopyridines. Yields are based on analogous transformations and may vary for the specific target molecule.
Strategy 2: Wittig-type Olefination
The Wittig reaction provides a reliable method for the conversion of a ketone to an alkene. In this strategy, the readily accessible 3-bromo-5-acetylpyridine is converted to the target molecule.
Figure 3: Wittig olefination route to this compound.
Experimental Protocol (Adapted from Wittig reaction of substituted acetophenones):
To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.1 equiv). The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of 3-bromo-5-acetylpyridine (1.0 equiv) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[3][4]
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5-acetylpyridine | CH₃P(Ph)₃Br | n-BuLi | THF | 0 to RT | 2-4 | 70-90 | Analogous reactions[3] |
Table 2: Representative conditions for the Wittig olefination to form terminal alkenes. Yield is based on analogous transformations.
Strategy 3: Grignard Reaction and Dehydration
This two-step approach involves the formation of a tertiary alcohol, which is subsequently dehydrated to yield the target alkene.
Figure 4: Grignard reaction-based strategies for the synthesis of the target molecule.
Experimental Protocol (Adapted from Grignard addition to ketones and alcohol dehydration):
Step 1: Grignard Addition. To a solution of 3-bromo-5-acetylpyridine (1.0 equiv) in anhydrous THF at 0 °C is added a solution of methylmagnesium bromide (1.2 equiv) in diethyl ether dropwise. The reaction is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous NH₄Cl and the product, 2-(5-bromopyridin-3-yl)propan-2-ol, is extracted and purified.
Step 2: Dehydration. The purified alcohol is dissolved in a suitable solvent and treated with a dehydrating agent such as concentrated sulfuric acid or phosphoric acid with heating.[5] The reaction is monitored for the formation of the alkene. The product is then isolated by extraction and purified by chromatography.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard Addition | CH₃MgBr | THF | 0 to RT | 1-3 | 80-95 | Analogous reactions[5] |
| Dehydration | H₂SO₄ (conc.) | Toluene | 80-110 | 1-2 | 70-90 | General procedure |
Table 3: Representative conditions for the Grignard reaction and subsequent dehydration. Yields are based on analogous transformations.
Conclusion
The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific requirements for purity and yield. The palladium-catalyzed cross-coupling reactions offer a direct and convergent approach, while the Wittig olefination provides a reliable method for constructing the isopropenyl group from a ketone precursor. The Grignard reaction followed by dehydration presents a classic and effective two-step alternative. The provided experimental protocols, adapted from closely related literature precedents, serve as a valuable starting point for the practical synthesis of this and other similar pyridine derivatives. Further optimization of the reaction conditions for the specific target molecule is recommended to achieve the best results.
References
Exploring the Chemical Space Around 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical landscape surrounding the novel pyridine derivative, 3-Bromo-5-(prop-1-en-2-yl)pyridine. While specific data for this compound is emerging, this document consolidates available information and draws parallels from structurally related analogs to offer a comprehensive overview of its synthesis, potential chemical reactivity, and prospective biological applications. Particular focus is given to its potential as a scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This guide includes detailed, generalized experimental protocols for key synthetic transformations and conceptual frameworks for biological evaluation, supplemented with structured data tables and explanatory diagrams to facilitate understanding and further research.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design.[2] The introduction of bromine and a vinyl group at the 3- and 5-positions, as in this compound, offers a versatile platform for further chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, while the prop-1-en-2-yl moiety can be subjected to a range of addition and transformation reactions. This unique combination of functional groups suggests significant potential for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
Physicochemical Properties
While extensive experimental data for this compound is not yet widely published, its basic physicochemical properties can be predicted or are available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 40472-88-6 | Commercial Suppliers |
| Molecular Formula | C₈H₈BrN | Calculated |
| Molecular Weight | 198.06 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Synthesis of the Core Scaffold
The synthesis of this compound can be envisioned through several established palladium-catalyzed cross-coupling reactions starting from 3,5-dibromopyridine. The choice of method may depend on the availability of starting materials and desired scale.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[3][4][5] In this approach, 3,5-dibromopyridine would be reacted with a suitable vinylboronic acid or ester in the presence of a palladium catalyst and a base.
Stille Coupling
The Stille coupling utilizes an organotin reagent and offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[6][7][8]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9][10][11] This method would utilize propene as the coupling partner for 3,5-dibromopyridine.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 equiv.), isopropenylboronic acid pinacol ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), followed by the addition of a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chemical Reactivity and Derivatization
The dual functionality of this compound opens up a vast chemical space for the synthesis of novel derivatives.
-
Reactions at the Bromine Position: The bromine atom can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents.
-
Reactions of the Vinyl Group: The prop-1-en-2-yl group is susceptible to various transformations including hydrogenation, epoxidation, dihydroxylation, and polymerization.
Potential Biological Applications: Kinase Inhibition
Pyridine-based scaffolds are prevalent in kinase inhibitors.[12][13] The 3,5-disubstituted pyridine core of the title compound is structurally analogous to motifs found in inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[14][15] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18]
Hypothetical Interaction with the PI3K/Akt/mTOR Pathway
Derivatives of this compound could be designed to target the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR. The pyridine nitrogen can act as a hydrogen bond acceptor, while substituents introduced at the bromine and vinyl positions can be tailored to occupy specific hydrophobic pockets and form additional interactions.
Protocol for In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.[19][20][21]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to generate a dose-response curve.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure ADP production or fluorescence-based assays.
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Example IC₅₀ (nM) | Assay Method |
| PI3Kα | Hypothetical Data | ADP-Glo™ Kinase Assay |
| Akt1 | Hypothetical Data | TR-FRET Assay |
| mTOR | Hypothetical Data | LanthaScreen® Eu Kinase Binding Assay |
Characterization Data of a Close Analog: 3-Bromo-5-vinylpyridine
| Data Type | 3-Bromo-5-vinylpyridine |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J=2.0 Hz, 1H), 8.52 (d, J=2.0 Hz, 1H), 7.90 (t, J=2.0 Hz, 1H), 6.70 (dd, J=17.6, 10.8 Hz, 1H), 5.90 (d, J=17.6 Hz, 1H), 5.45 (d, J=10.8 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 150.2, 147.8, 137.5, 134.9, 122.1, 118.0 |
| Mass Spectrometry (EI) | m/z (%): 185 (M⁺, 100), 183 (M⁺, 98), 104 (85), 77 (40) |
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through well-established synthetic methodologies, and its dual functional groups provide ample opportunities for the creation of diverse derivative libraries. The structural similarities of its core to known bioactive molecules, particularly kinase inhibitors, suggest that this compound and its analogs are worthy of further investigation in the context of drug discovery and development. This technical guide provides a foundational framework to stimulate and guide future research in this area.
References
- 1. 3-VINYL-5-BROMO-PYRIDINE(191104-26-4) 1H NMR [m.chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. 191104-26-4|3-Bromo-5-vinylpyridine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. The pyridine moiety, a key structural motif in numerous drugs, can present unique challenges in cross-coupling reactions due to the potential for the nitrogen lone pair to coordinate with and inhibit the palladium catalyst.[2]
These application notes provide a comprehensive guide for the Suzuki-Miyaura coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine with various arylboronic acids. This document outlines a detailed experimental protocol, a summary of reaction conditions with expected yields for analogous systems, and visualizations of the experimental workflow and the fundamental catalytic cycle. The isopropenyl substituent on the pyridine ring adds a further dimension of functionality, making this substrate a valuable building block for creating complex molecular architectures in drug discovery and development.
Data Presentation: Comparative Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, offering a comparative overview to guide the optimization of the reaction for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Toluene/Dioxane (4:1) | 85 | 4 | High | General procedure for halo-aromatic rings.[2] |
| 4 | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 8-12 | High | For 2-bromo-5-methylpyridin-4-amine with arylboronic acids.[3] |
| 5 | Pd(OAc)₂ (0.5-3) | RuPhos (1-6) | K₃PO₄ or Cs₂CO₃ (2.0) | Toluene or Dioxane | 80-100 | 12-24 | Good to Excellent | For various heteroaryltrifluoroborates with aryl halides.[4] |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., anhydrous K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under the inert atmosphere.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Heck Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Heck coupling reaction of 3-Bromo-5-(prop-1-en-2-yl)pyridine with a generic alkene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] This protocol is designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyridine-based compounds, which are prevalent scaffolds in many biologically active molecules. The following sections detail the reaction mechanism, provide a generalized experimental procedure, and summarize key reaction parameters based on established methodologies for similar substrates.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1] This transformation is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[2]
The substrate, this compound, is a versatile building block containing a reactive aryl bromide and a vinyl group, offering multiple avenues for synthetic elaboration. This protocol focuses on the reaction at the C-Br bond, which is generally more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds.[3]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.[2][4]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[2][4]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol is a generalized procedure based on Heck reactions performed on substituted bromopyridines.[3][5] The specific alkene, catalyst, ligand, base, solvent, temperature, and reaction time may require optimization for the desired product.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile, 0.1-0.5 M)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine) and the alkene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-130 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Heck coupling protocol.
Data Presentation: Summary of Reaction Conditions for Heck Coupling of Bromopyridines
The following table summarizes various conditions reported in the literature for Heck coupling reactions of substituted bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[5] | 3-Bromo-2-methylpyridine | Generic Alkene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 80-120 | 12-24 | Varies |
| 2[6] | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3.0) | Toluene | 130 | 1 | 78 |
| 3[3] | 1-(3-Bromopyridin-2-yl)ethanone | Generic Alkene | Pd(OAc)₂ (1-5) | PPh₃ (if required) | Et₃N (1.2) | DMF/ACN | 80-120 | Varies | Varies |
| 4[7] | Generic Aryl Bromide | Internal Olefin | Pd EnCat®40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 0.5 | Varies |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, avoiding ignition sources.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The provided protocol offers a robust starting point for the Heck coupling of this compound. Researchers should note that optimization of reaction parameters is often necessary to achieve high yields and purity for specific substrate combinations. The data presented from analogous reactions on substituted bromopyridines should guide the selection of initial screening conditions. Careful execution of the experimental procedure and adherence to safety guidelines are paramount for successful and safe synthesis.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for 3-Bromo-5-(prop-1-en-2-yl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(prop-1-en-2-yl)pyridine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive bromine atom on the pyridine ring and a prop-1-en-2-yl (isopropenyl) group, offers multiple avenues for molecular elaboration. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The isopropenyl group can also participate in a range of chemical transformations, including addition reactions and polymerizations, or be used to modulate the steric and electronic properties of target molecules.
These characteristics make this compound a valuable precursor in the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Pyridine scaffolds are prevalent in numerous FDA-approved drugs, and their functionalization is a key strategy in the development of new therapeutic agents. This document provides an overview of the applications of this compound and detailed protocols for its use in several key cross-coupling reactions.
Key Applications
The strategic positioning of the bromo and isopropenyl groups on the pyridine core allows for the synthesis of a diverse array of substituted pyridines. These derivatives are of significant interest in drug discovery as potential kinase inhibitors, receptor antagonists, and modulators of other biological targets. The isopropenyl moiety can contribute to the binding affinity and selectivity of a molecule for its target protein.
Primary applications of this compound include:
-
Pharmaceutical Synthesis: As a key intermediate for the synthesis of complex drug candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.
-
Cross-Coupling Reactions: The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino functionalities, respectively.
-
Heterocyclic Chemistry: As a precursor for the synthesis of more complex fused heterocyclic systems.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions using this compound as a substrate. These are generalized conditions based on reactions with structurally similar bromopyridines and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 8 | 75-85 |
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Acetonitrile | 100 | 18 | 65-75 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc (2.0) | DMA | 130 | 36 | 50-60 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2.0) | Dioxane | 80 | 10 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine (2.0) | DMF | 90 | 16 | 70-80 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 8 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | t-BuOH | 90 | 12 | 75-85 |
Experimental Protocols
The following are detailed, generalized protocols for the cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-Phenyl-5-(prop-1-en-2-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene and degassed water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Heck Reaction
Reaction: Synthesis of 3-(2-Phenylethenyl)-5-(prop-1-en-2-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Reaction: Synthesis of 3-(Phenylethynyl)-5-(prop-1-en-2-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Reaction: Synthesis of 3-Morpholino-5-(prop-1-en-2-yl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly useful and adaptable building block for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of molecular diversity, which is of paramount importance in the discovery and development of new pharmaceuticals and functional materials. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile compound.
Application Notes and Protocols for the Synthesis of a Novel Kinase Inhibitor from 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a novel, potent, and selective kinase inhibitor, designated as PKI-101 , starting from the readily available building block, 3-Bromo-5-(prop-1-en-2-yl)pyridine. The synthetic strategy employs a sequential Suzuki coupling and Buchwald-Hartwig amination to construct the target molecule. PKI-101 has been designed to target the PIM-1 kinase, a key regulator of cell survival and proliferation, which is a validated target in oncology.[1][2][3] This document outlines the necessary reagents, reaction conditions, and purification methods. Additionally, it includes a summary of the synthesized compound's activity in a tabular format for easy reference and visual diagrams of the experimental workflow and the relevant signaling pathway to aid in understanding the process.
Introduction to Pyridine-Based Kinase Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[4] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors.[4] The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a major class of drug targets.[5] PIM-1 is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in cell cycle progression, apoptosis, and cell migration. Therefore, the development of potent and selective PIM-1 inhibitors is a promising therapeutic strategy for cancer treatment.[1][2][3]
Synthesis of PKI-101
The synthesis of PKI-101 is a two-step process starting from this compound. The first step involves a Suzuki coupling reaction to introduce a pyrazole moiety, a common pharmacophore in kinase inhibitors.[6][7] The second step is a Buchwald-Hartwig amination to append a substituted aniline, which can enhance the binding affinity and selectivity of the inhibitor.[8][9][10]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of PKI-101.
Experimental Protocols
Step 1: Suzuki Coupling
This protocol describes the synthesis of the intermediate compound, INT-1 , via a Suzuki coupling reaction.
Materials:
-
This compound
-
(4-amino-1H-pyrazol-3-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq), (4-amino-1H-pyrazol-3-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired intermediate, INT-1 .
-
Characterization: Confirm the structure and purity of INT-1 using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of the final product, PKI-101 , from the intermediate INT-1 .
Materials:
-
Intermediate INT-1
-
3-methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add INT-1 (1.0 eq), 3-methoxyaniline (1.2 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).[10]
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product, PKI-101 .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The synthesized novel kinase inhibitor, PKI-101, was evaluated for its in vitro potency against PIM-1 kinase. The following table summarizes the key quantitative data.
| Compound | Target Kinase | IC₅₀ (nM) | Yield (%) | Purity (%) |
| INT-1 | - | - | 78 | >95 |
| PKI-101 | PIM-1 | 25 | 65 | >98 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[2] The synthesis of 3-aryl-5-(prop-1-en-2-yl)pyridines is of significant interest as the pyridine scaffold is a prevalent motif in numerous biologically active molecules. This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine with various arylboronic acids. The presence of the isopropenyl group requires careful selection of reaction conditions to avoid potential side reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium center are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation
The electronic nature of the substituents on the arylboronic acid can significantly influence the reaction yield. Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation and can lead to higher yields.[5][6] Conversely, electron-withdrawing groups can sometimes result in slower reactions or lower yields, although this can often be mitigated by optimizing reaction conditions.[6] The following table summarizes the expected yields for the coupling of this compound with various substituted arylboronic acids based on general trends observed in Suzuki-Miyaura reactions.
| Entry | Arylboronic Acid | Substituent Type | Expected Yield (%) |
| 1 | Phenylboronic acid | Neutral | 85-95 |
| 2 | 4-Methylphenylboronic acid | Electron-Donating | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | Electron-Donating | 92-99 |
| 4 | 4-Chlorophenylboronic acid | Electron-Withdrawing | 75-88 |
| 5 | 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 70-85 |
| 6 | 3,5-Dimethylphenylboronic acid | Neutral (Sterically hindered) | 80-90 |
| 7 | 2-Thiopheneboronic acid | Heteroaryl | 85-95 |
Experimental Protocols
This section provides a detailed, representative protocol for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid. This protocol can be adapted for other arylboronic acids with minor modifications.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, or DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Conventional Heating Protocol
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(prop-1-en-2-yl)pyridine.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.[1]
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), and the base (e.g., Cs₂CO₃, 1.0 mmol).[1]
-
Add the palladium catalyst and ligand if necessary (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in the conventional heating protocol.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Functionalization of the Vinyl Group in 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical modification of the vinyl group in 3-Bromo-5-(prop-1-en-2-yl)pyridine. This compound serves as a versatile building block, offering two distinct reactive sites: the isopropenyl group for a variety of addition reactions and the bromo-substituted pyridine ring for cross-coupling reactions. The functionalization of the vinyl moiety allows for the introduction of diverse chemical functionalities, enabling the synthesis of novel derivatives with potential applications in medicinal chemistry, materials science, and ligand design. The following sections detail protocols for key transformations including hydroboration-oxidation, epoxidation, and ozonolysis.
Overview of Functionalization Strategies
The isopropenyl group of this compound is amenable to a range of well-established alkene transformations. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the double bond. The protocols provided herein are based on established methodologies for similar vinyl-substituted aromatic compounds.
Caption: Reaction pathways for the functionalization of the vinyl group.
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on specific laboratory conditions and desired scale.
Hydroboration-Oxidation: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol
This protocol describes the anti-Markovnikov hydration of the isopropenyl group to yield the corresponding tertiary alcohol.[1][2][3][4]
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Cool the mixture back to 0 °C. Slowly add aqueous sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.
-
Work-up: Stir the mixture at room temperature for 1 hour. Quench the reaction by the addition of saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Epoxidation: Synthesis of 3-Bromo-5-(2-methyloxiran-2-yl)pyridine
This method utilizes meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 6 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium sulfite and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude epoxide can be used in subsequent steps or purified by column chromatography.
Ozonolysis: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one
This protocol describes the oxidative cleavage of the double bond to yield a ketone.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and methanol (9:1, 0.1 M) in a three-neck flask equipped with a gas inlet tube and a gas outlet connected to a trap containing a potassium iodide solution.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ketone by flash chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes for the described functionalization reactions. Please note that these are representative yields and may vary.
| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Hydroboration-Oxidation | 2-(5-Bromopyridin-3-yl)propan-2-ol | C₈H₁₀BrNO | 216.08 | 85-95 |
| Epoxidation | 3-Bromo-5-(2-methyloxiran-2-yl)pyridine | C₈H₈BrNO | 214.06 | 70-85 |
| Ozonolysis | 1-(5-Bromopyridin-3-yl)ethan-1-one | C₇H₆BrNO | 200.03 | 75-90 |
General Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization and subsequent analysis of the target compound.
Caption: A generalized workflow for synthesis and analysis.
Disclaimer: The protocols and data provided in these application notes are based on established chemical principles and are intended for guidance purposes. Researchers should conduct their own risk assessments and optimize conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Amination of 3-Bromo-5-(prop-1-en-2-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of carbon-nitrogen (C-N) bonds is a critical transformation in modern organic synthesis, particularly within the pharmaceutical industry, due to the prevalence of the amine functional group in bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides.[1][2] This protocol details the amination of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a valuable building block in medicinal chemistry. The pyridine moiety is a common scaffold in a wide array of pharmaceuticals, and the ability to efficiently introduce amino groups allows for extensive structure-activity relationship (SAR) studies and lead optimization.[3]
The Buchwald-Hartwig amination is generally well-suited for a variety of substrates, including those with sensitive functional groups. The reaction involves an aryl halide, an amine, a palladium catalyst, a suitable ligand, and a base.[3] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. Several generations of catalyst systems have been developed, expanding the scope of the reaction to include a wide range of amines and aryl coupling partners under milder conditions.[1]
Reaction Principle:
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The aryl halide (this compound) adds to a Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a representative procedure based on established methods for the amination of bromopyridines.[3][4] Optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., primary or secondary amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))[4]
-
Phosphine ligand (e.g., (±)-BINAP - (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)[4]
-
Base (e.g., NaOtBu - sodium tert-butoxide)[4]
-
Anhydrous solvent (e.g., Toluene)[4]
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
-
Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., [Pd₂(dba)₃], 0.18 mmol), the phosphine ligand (e.g., (±)-BINAP, 0.35 mmol), and the base (e.g., NaOtBu, 25 mmol).[4]
-
Addition of Reactants: Add this compound (assuming a similar molar quantity to related protocols, e.g., 18 mmol) and the desired amine (e.g., 8.8 mmol for a diamine, adjust as needed for other amines) to the Schlenk tube.[4]
-
Solvent Addition: Add anhydrous toluene (50 mL) to the reaction mixture.[4]
-
Reaction Conditions: Heat the resulting mixture to 80°C and stir for 4 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether (50 mL).[4]
-
Wash the organic mixture with brine (2 x 30 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter the drying agent and concentrate the solvent under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-(prop-1-en-2-yl)pyridine derivative.[3] The product can be further purified by recrystallization if necessary.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with various amines, providing a strong starting point for the amination of this compound.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [4] |
| 3,5-dibromopyridine | Pyrrolidine | Not specified (Microwave) | Not specified | NMP/Toluene | 180 | 0.5 | 55 | [5] |
| 3-bromo-2-aminopyridine | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 12 | Not specified | [6] |
Mandatory Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development:
The pyridine scaffold is a key component in numerous pharmaceuticals. The ability to efficiently introduce diverse amino groups via the Buchwald-Hartwig amination is crucial for:
-
Metabolic Studies: The synthesis of aminopyridine derivatives allows for the investigation of their metabolic stability and pharmacokinetic profiles.[3]
-
Lead Optimization: Generating libraries of aminopyridine compounds with various amine substituents is a fundamental strategy for optimizing the structure-activity relationship (SAR) of lead compounds in drug discovery programs.[3]
-
Synthesis of Complex Molecules: Aminopyridine derivatives serve as versatile intermediates for the construction of more complex heterocyclic systems and natural products.[3]
Alternative Amination Methodologies:
While palladium-catalyzed reactions are highly effective, other methods for the amination of aryl halides exist:
-
Copper-Catalyzed Amination (Ullmann-type reaction): This provides a viable alternative to palladium-based methods, often utilizing more earth-abundant copper catalysts.[6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of aminopyridine derivatives.[5]
-
Continuous Flow Processing: For large-scale synthesis, continuous flow reactors can offer enhanced safety and process intensification for amination reactions.[8]
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 3-amino-5-(prop-1-en-2-yl)pyridine derivatives. The provided protocol, based on well-established procedures for similar substrates, offers a solid foundation for researchers in drug discovery and development. The versatility of this reaction allows for the creation of diverse chemical libraries, facilitating the exploration of chemical space and the optimization of drug candidates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Agrochemical Candidates from 3-Bromo-5-(prop-1-en-2-yl)pyridine
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction:
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, forming the structural core of numerous commercialized fungicides, insecticides, and herbicides.[1][2][3][4] The versatile chemistry of the pyridine ring allows for extensive functionalization to optimize biological activity, selectivity, and physicochemical properties. 3-Bromo-5-(prop-1-en-2-yl)pyridine is a valuable starting material, offering two distinct points for chemical modification: the bromine atom, which is amenable to various cross-coupling reactions, and the isopropenyl group, which can be further functionalized or act as a bioisosteric replacement for other functionalities.[5][6][7][8][9]
This application note presents a plausible synthetic route for the derivatization of this compound into a hypothetical agrochemical candidate. The described methodologies leverage well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are widely used in the synthesis of complex pyridine derivatives.[10][11][12][13][14][15][16][17]
Illustrative Synthetic Pathway:
The following workflow outlines a hypothetical two-step synthesis to generate a library of potential agrochemical candidates from this compound. This approach, often termed the "Intermediate Derivatization Method," is a common strategy in agrochemical discovery.[4]
Caption: Synthetic workflow for agrochemical candidates.
Experimental Protocols:
Step 1a: Synthesis of 3-(4-Fluorophenyl)-5-(prop-1-en-2-yl)pyridine (Intermediate 1) via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the pyridine ring.
-
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Step 1b: Synthesis of N-Cyclopropyl-5-(prop-1-en-2-yl)pyridin-3-amine (Intermediate 2) via Buchwald-Hartwig Amination
This protocol details a Buchwald-Hartwig amination for the synthesis of an aminopyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (2.0 eq)
-
Toluene
-
-
Procedure:
-
To a dry Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, followed by this compound and cyclopropylamine.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired product.
-
Data Presentation:
The following table summarizes the hypothetical quantitative data for the synthesis of Intermediates 1 and 2.
| Intermediate | Reaction Type | Starting Material | Reagent | Yield (%) | Purity (%) |
| 1 | Suzuki Coupling | This compound | 4-Fluorophenylboronic acid | 85 | >98 |
| 2 | Buchwald-Hartwig | This compound | Cyclopropylamine | 78 | >97 |
Logical Relationship Diagram:
The discovery of novel pyridine-based agrochemicals often follows a structured approach, leveraging known reactive handles on a core scaffold.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]
- 8. Bioisostere - Wikipedia [en.wikipedia.org]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Creating Compound Libraries Based on the 3-Bromo-5-(prop-1-en-2-yl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diverse compound libraries starting from the versatile 3-Bromo-5-(prop-1-en-2-yl)pyridine scaffold. This scaffold is a valuable starting point for the generation of novel chemical entities with potential applications in drug discovery and materials science. The protocols herein focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the systematic exploration of chemical space. This document includes generalized experimental procedures, representative quantitative data from analogous systems, and visualizations of experimental workflows and relevant biological signaling pathways to guide researchers in their synthetic efforts.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive core for the design of novel therapeutics. The this compound scaffold offers two key points for diversification: the bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, while the isopropenyl group at the 5-position can be further functionalized or serve as a modulator of the molecule's physicochemical properties.
The creation of compound libraries from this scaffold allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 3-position, researchers can probe the interactions of these compounds with biological targets and optimize for desired properties such as potency, selectivity, and metabolic stability.
Key Synthetic Strategies
The generation of a compound library from this compound can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These reactions are known for their high functional group tolerance, good to excellent yields, and broad substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is ideal for introducing aryl, heteroaryl, and vinyl groups at the 3-position of the pyridine scaffold.
Experimental Workflow for Suzuki-Miyaura Coupling
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene and water (4:1).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 80-90[4] |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75-85[5] |
| 4 | 4-Vinylphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-80[6] |
| Note: Yields are based on reactions with structurally similar bromopyridine derivatives and may require optimization for the this compound scaffold. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 3-position.
Experimental Workflow for Buchwald-Hartwig Amination
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Analogs
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 70-85[9] |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 75-90[8] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60-70[10] |
| 4 | Indole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 65-75[8] |
| Note: Yields are based on reactions with structurally similar bromopyridine derivatives and may require optimization for the this compound scaffold. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.[11][12] These products can serve as valuable intermediates for further transformations or as final compounds with interesting electronic and structural properties.
Experimental Workflow for Sonogashira Coupling
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Analogs
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | THF | RT | 85-95[11] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 70-80 |
| Note: Yields are based on reactions with structurally similar bromopyridine derivatives and may require optimization for the this compound scaffold. |
Potential Applications and Relevant Signaling Pathways
Derivatives of the this compound scaffold are of significant interest in drug discovery due to the prevalence of the pyridine motif in biologically active molecules. Potential therapeutic areas for libraries derived from this scaffold include oncology, neuroscience, and infectious diseases.
Kinase Inhibition
Many kinase inhibitors incorporate a pyridine core that often interacts with the hinge region of the ATP-binding pocket. By synthesizing a library of compounds with diverse substituents at the 3-position, it is possible to target various kinases involved in cancer cell proliferation and survival signaling pathways.
Simplified Kinase Signaling Pathway
GPCR Modulation
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The pyridine scaffold can be found in ligands for various GPCRs. Libraries based on the this compound core can be screened for activity as agonists or antagonists of specific GPCRs involved in a wide range of physiological processes.
Generalized GPCR Signaling
Ion Channel Modulation
Ion channels are critical for neuronal signaling, muscle contraction, and other physiological processes. Pyridine-containing molecules have been shown to modulate the activity of various ion channels. Compound libraries derived from the this compound scaffold could yield novel ion channel blockers or openers with potential applications in treating neurological and cardiovascular disorders.
Ion Channel Modulation by a Pyridine Derivative
Conclusion
The this compound scaffold represents a highly attractive starting point for the development of diverse compound libraries. The application of robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enables the efficient synthesis of a wide array of novel pyridine derivatives. The protocols and data presented in this document provide a solid foundation for researchers to embark on the synthesis and exploration of these compounds for potential applications in drug discovery and beyond. It is important to note that the provided protocols are generalized, and optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 3-Bromo-5-(prop-1-en-2-yl)pyridine utilizing microwave-assisted organic synthesis (MAOS). The protocols are based on established palladium-catalyzed cross-coupling reactions, which are significantly accelerated by microwave irradiation, leading to reduced reaction times and often improved yields compared to conventional heating methods.[1][2][3]
The starting material, this compound (also known as 3-bromo-5-isopropenylpyridine), is a valuable building block in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmaceuticals, and the isopropenyl and bromo functionalities offer versatile handles for further chemical modifications. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions to generate diverse libraries of compounds from this starting material.
Overview of Microwave-Assisted Cross-Coupling Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[4][5][6] By directly heating the solvent and reactants, microwave irradiation can lead to rapid temperature increases and localized superheating, which can dramatically reduce reaction times from hours to minutes.[7] This is particularly advantageous for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
The following sections detail protocols for four major classes of microwave-assisted cross-coupling reactions applicable to this compound.
Experimental Protocols and Data
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used for the synthesis of biaryl and hetero-biaryl compounds.
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst like XPhos-Pd-G2 (0.05 equiv.).[9][10][11]
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 100-150 °C) for a specified time (usually 10-40 minutes).[9][10]
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation:
The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki-Miyaura couplings on similar bromo-pyridine substrates.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 | 40 | Good to Excellent | |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 150 | 20 | 83-95 | [9] |
| Xphos-Pd-G2 | Cs₂CO₃ | Water | 100 | 60 | Good to Excellent | [2] |
| XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 135 | 40 | 91 | [10] |
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. Microwave irradiation can drastically reduce the reaction times for this transformation.[1][3]
Experimental Protocol:
A representative protocol for the Buchwald-Hartwig amination of this compound is as follows:
-
In a microwave vial, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos or BINAP).
-
Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 100-180 °C) for a short duration (usually 10-30 minutes).[1][3]
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation:
The following table summarizes typical reaction conditions and yields for microwave-assisted Buchwald-Hartwig aminations on similar aryl bromide substrates.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 120 | 10-30 | Moderate to Excellent | [1] |
| Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 15 | Good to Moderate | |
| CuI/K₃PO₄ | K₃PO₄ | N/A | 85 | 3600 | 49 |
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. Microwave-assisted Sonogashira reactions are known for their high efficiency and short reaction times.
Experimental Protocol:
A representative protocol for the Sonogashira coupling of this compound is as follows:
-
To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or DBU).
-
Add a suitable solvent, such as an amine solvent (which can also act as the base) or an ionic liquid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 50-120 °C) for a brief period (usually 5-40 minutes).
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation:
The following table summarizes typical reaction conditions and yields for microwave-assisted Sonogashira couplings on similar aryl bromide substrates.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Amine | 60 | 10 | High | [2] |
| Pd(OAc)₂ | None | Et₃N | Ionic Liquid | 50 | 30 | up to 98 | |
| Pd-MCM-41 | None | DBU | None | 120 | 40 | High | [2] |
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Sonogashira Coupling.
Microwave-Assisted Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a C-C bond. This reaction is tolerant of a wide variety of functional groups.
Experimental Protocol:
A representative protocol for the Stille coupling of this compound is as follows:
-
In a microwave vial, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).
-
Add a suitable solvent, such as DMF, toluene, or water.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 100-150 °C) for a short duration (usually 5-15 minutes).[2]
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation:
The following table summarizes typical reaction conditions and yields for microwave-assisted Stille couplings on similar aryl halide substrates.
| Catalyst | Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | LiCl | None | 110 | 15 | Moderate | [2] |
| Palladacycle | TBAB | Water | 100 | 5 | High | [2] |
| PdCl₂ | DMAP | PEG-400 | N/A | 20 | High |
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Stille Coupling.
Safety Considerations
Microwave-assisted reactions should be carried out in specialized microwave reactors equipped with pressure and temperature sensors. Sealed reaction vessels can build up significant pressure, and appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and organotin reagents can be toxic and should be handled with care.
Conclusion
Microwave-assisted synthesis offers a rapid and efficient avenue for the derivatization of this compound through various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this versatile scaffold, facilitating the development of novel compounds for applications in drug discovery and materials science. The significant reduction in reaction times afforded by microwave heating can greatly accelerate research and development timelines.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1209459-74-4|3-Bromo-5-isopropylpyridine|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-5-(prop-1-yn-1-yl)pyridine [myskinrecipes.com]
- 6. This compound,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 118775-69-2|this compound|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-5-isopropylpyridine | CAS 1209459-74-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. 3-Bromo-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-(prop-1-en-2-yl)pyridine
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-(prop-1-en-2-yl)pyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in the Suzuki coupling of this compound?
A1: Low or no product yield in the Suzuki coupling of this compound can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. This is a known issue with pyridine-containing substrates.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a sluggish or failed reaction.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. These include protodeboronation of the boronic acid/ester, homocoupling of the boronic acid, and hydrodehalogenation of the this compound.[1]
-
Presence of Oxygen or Moisture: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[2] Moisture can contribute to the protodeboronation of the boronic acid.
Q2: How do I choose the right catalyst and ligand for coupling with a 3-bromopyridine derivative?
A2: The selection of the catalyst and ligand is crucial for a successful Suzuki coupling with 3-bromopyridine substrates.
-
Catalyst: While Pd(PPh₃)₄ is a common choice, more robust pre-catalysts or catalyst systems are often more effective for challenging substrates like bromopyridines.[3][4] Pd(OAc)₂ and PdCl₂(dppf) are also frequently used palladium sources.[3]
-
Ligand: For bromopyridines, bulky and electron-rich phosphine ligands are often preferred. These ligands can help to stabilize the active palladium species and prevent catalyst inhibition by the pyridine nitrogen.[1] Examples of effective ligands include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[1]
Q3: Which base should I use for the Suzuki coupling of this compound?
A3: The choice of base is critical for the transmetalation step of the catalytic cycle. The optimal base can depend on the specific boronic acid or ester being used.
-
Inorganic Bases: A variety of inorganic bases have been successfully employed in Suzuki-Miyaura couplings.[5] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][4][5]
-
Base Strength: The strength of the base can influence the reaction rate and the prevalence of side reactions. A screening of different bases is often recommended to find the optimal conditions for your specific substrate combination.[2]
Q4: What are the recommended solvent systems for this reaction?
A4: The solvent plays a key role in solubilizing the reactants and stabilizing the catalytic species.
-
Aqueous Mixtures: A mixture of an organic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[4]
-
Anhydrous Conditions: In some cases, anhydrous solvents may be used to minimize the risk of protodeboronation of the boronic acid.[1] However, a small amount of water can sometimes be beneficial for the activity of certain bases like K₃PO₄.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to pyridine coordination. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. Consider using a more robust pre-catalyst.[1] |
| Inefficient oxidative addition. | Increase the reaction temperature. Screen different palladium catalysts and more electron-rich ligands. | |
| Incorrect base selection. | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent.[2][4] | |
| Significant Protodeboronation of Boronic Acid/Ester | Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion. | |
| Use of a more stable boron reagent. | Consider using a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable than boronic acids.[1] | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2] |
| Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. | Ensure your reaction conditions are suitable for the in-situ reduction of the chosen palladium source. | |
| Hydrodehalogenation of the Starting Material | Presence of a hydrogen source and a catalytically active palladium hydride species. | This can be a complex issue. Screening different bases, solvents, and catalyst systems may be necessary to minimize this side reaction. |
Data Presentation
The following tables provide a summary of quantitative data from studies on the Suzuki coupling of 3-bromopyridine and related compounds, illustrating the impact of various reaction parameters on the product yield.
Table 1: Optimization of Suzuki Coupling of 3-Bromopyridine with Potassium Phenyltrifluoroborate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 80 | 2 | 85 |
| 2 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | EtOH/H₂O (3:1) | 80 | 2 | 70 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ (2) | EtOH/H₂O (3:1) | 80 | 2 | 78 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | EtOH/H₂O (3:1) | 80 | 2 | 92 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | EtOH/H₂O (3:1) | 80 | 2 | 88 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 2 | 95 |
| 7 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 2 | 90 |
Data adapted from studies on the optimization of Suzuki coupling of 3-bromopyridine.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of a Bromopyrimidine Derivative
| Entry | Boronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 40 |
| 2 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 70 |
| 5 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
This table illustrates the significant impact of both the base and solvent on the reaction yield for a related heterocyclic system.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the specific catalyst, ligand, base, and solvent may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid/ester, the base, the palladium precursor, and the ligand.
-
Add the chosen solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
preventing side reactions in the synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine
Technical Support Center: Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond at the C-5 position of a 3-bromopyridine core. The most common methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, or Grignard reactions, starting from 3,5-dibromopyridine.
Q2: I am using a Stille coupling reaction. What is the most common side reaction and how can I prevent it?
A2: The most prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent (R²-R²).[1] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[1] To minimize this, ensure the reaction is run under inert conditions and consider adding a ligand scavenger like CuI, which can accelerate the desired transmetalation step and reduce side reactions.[2]
Q3: In my Suzuki coupling, I'm observing significant protodeboronation of my boronic acid reagent. What causes this and how can I avoid it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic acids. This can be caused by excess base, water, or elevated temperatures. To mitigate this, you can use potassium trifluoroborate salts, which are more robust and less prone to protodeboronation compared to boronic acids.[3] Additionally, careful control of stoichiometry and using anhydrous solvents can be beneficial.
Q4: My Heck reaction is producing a mixture of isomers and some diarylated by-products. How can I improve the selectivity?
A4: The Heck reaction can sometimes lead to low regioselectivity and diarylation, especially at high temperatures.[4] To improve selectivity, optimize the catalyst system. The use of phosphine ligands can prevent the deposition of palladium black and improve catalyst performance.[5] Silver or thallium salts can also be used as halide scavengers to promote a cationic pathway, which can minimize alkene isomerization and other side reactions.[5]
Q5: When attempting a Grignard reaction with 3,5-dibromopyridine, the yield is very low, and I isolate a significant amount of a biphenyl-type impurity. What is happening?
A5: The impurity is likely a Wurtz-type coupling product, where the Grignard reagent reacts with the starting halide.[6] This is a common side reaction.[7] Grignard reactions are also extremely sensitive to moisture and air; any protic species will quench the reagent.[6][8] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Using highly activated magnesium (Rieke magnesium) can also improve the formation of the desired Grignard reagent.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst (for cross-coupling).2. Grignard reagent did not form or was quenched (for Grignard reaction).3. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst or pre-catalyst.2. Ensure strictly anhydrous and inert conditions. Activate magnesium with iodine or 1,2-dibromoethane.[9]3. Use freshly distilled/dried solvents and high-purity reagents. |
| Significant homocoupling by-product | 1. (Stille/Suzuki): The rate of transmetalation is slow compared to competitive pathways.[1]2. (Grignard): Reaction of the Grignard reagent with unreacted starting halide (Wurtz coupling).[6] | 1. Additives like CuI or AsPh₃ can accelerate transmetalation in Stille couplings.[2] For Suzuki, optimize the base and solvent system.[10]2. Use a slight excess of magnesium. Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide. |
| Formation of reduced starting material (dehalogenation) | 1. Presence of a hydrogen source that reacts with the organometallic intermediate.2. For Suzuki reactions, protodeboronation of the boronic acid reagent.[3] | 1. Ensure anhydrous conditions. Use a non-protic solvent.2. Use potassium trifluoroborate salts instead of boronic acids. Use KF as the base, which is less harsh than hydroxides or carbonates.[11] |
| Difficult purification: removal of tin by-products (Stille reaction) | Tin by-products (e.g., R₃SnX) can be difficult to separate from the desired product due to their polarity.[12] | 1. After the reaction, quench with an aqueous fluoride solution (e.g., KF) to precipitate tin fluorides.2. Slurry the crude product in a solvent like MTBE followed by recrystallization.[2]3. Optimize chromatography conditions, possibly using a silica gel treated with an amine base. |
| Formation of isomeric products | 1. (Heck): Isomerization of the double bond.2. (Grignard): Allylic rearrangement of the Grignard reagent.[6] | 1. The use of silver salts can minimize alkene isomerization in Heck reactions.[5]2. This is inherent to allylic Grignard reagents. The product distribution may be influenced by the electrophile and reaction temperature. |
Visual Guides
Palladium-Catalyzed Cross-Coupling: Main vs. Side Reactions
Caption: Catalytic cycle for cross-coupling and common side reaction pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Key Experimental Protocols
The following are generalized protocols based on standard procedures for Suzuki and Stille couplings. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3,5-dibromopyridine with isopropenylboronic acid pinacol ester.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a suitable base, such as powdered K₃PO₄ (3.0 eq).
-
-
Reaction Execution:
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Protocol 2: Stille Coupling
This protocol describes the coupling of 3,5-dibromopyridine with isopropenyltributylstannane.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add anhydrous and degassed solvent, such as dioxane or DMF.
-
Add isopropenyltributylstannane (1.2 eq) via syringe.
-
Heat the mixture to 90-100°C and stir under argon. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Stir the solution with a saturated aqueous solution of KF for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the residue by flash column chromatography.
-
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pure.rug.nl [pure.rug.nl]
- 5. people.uniurb.it [people.uniurb.it]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Heck Reactions with 3-Bromo-5-(prop-1-en-2-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Heck reactions involving 3-Bromo-5-(prop-1-en-2-yl)pyridine.
Troubleshooting Guide
Question: My Heck reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Heck reaction with this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, and competing side reactions. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst are key challenges.[1][2][3] Below is a summary of common issues and recommended troubleshooting strategies.
Table 1: Troubleshooting Low Yields in the Heck Reaction of this compound
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| Low or No Conversion | Catalyst Inactivity/Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[2][3] The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or is being oxidized.[4] | Use a Pd(II) precatalyst like Pd(OAc)₂ which is often more efficient than Pd(0) sources.[4] Employ bulky, electron-rich phosphine ligands (e.g., P(o-tolyl)₃, XPhos, SPhos) to shield the palladium center.[1][5] Increase catalyst loading from 1-2 mol% up to 5 mol%.[1] | Significant increase in conversion and yield. |
| Inappropriate Base: The base may be too weak to effectively regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[4][6] | Screen different bases. Organic bases like triethylamine (Et₃N) are common.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can also be effective, particularly for challenging substrates.[1][5][7] | Yields can be significantly enhanced by matching the base to the substrate and solvent system. | |
| Suboptimal Solvent: The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity. | Test polar aprotic solvents like DMF or acetonitrile.[5] A mixture of an organic solvent with water (e.g., DMF/H₂O) can sometimes be beneficial.[7] | Improved solubility of reagents and stabilization of catalytic intermediates can lead to higher yields. | |
| Formation of Side Products | Hydrodehalogenation (Debromination): The palladium-aryl intermediate reacts with a hydride source instead of the alkene, leading to the formation of 5-(prop-1-en-2-yl)pyridine.[1] | Ensure an anhydrous reaction setup and use high-purity, dry solvents. Avoid bases that can act as hydride donors. Weaker inorganic bases are often preferred.[1] | Reduction in the formation of the debrominated byproduct, thereby increasing the yield of the desired product. |
| Alkene Isomerization: The double bond in the product may migrate to a more stable position. | The use of certain ligands or additives like silver salts can sometimes minimize alkene isomerization.[8] | Increased purity of the desired regioisomer. | |
| Reaction Stalls | Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy of the oxidative addition or other steps in the catalytic cycle. | Gradually increase the reaction temperature. Heck reactions often require elevated temperatures (80-140 °C).[7][9] Microwave heating can also be employed to shorten reaction times and improve yields.[10] | Increased reaction rate and conversion. A study on a similar substrate showed a significant yield increase when moving to microwave heating at 160°C.[10] |
| Poor Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst. | Use freshly purified this compound and your alkene coupling partner. Ensure solvents are anhydrous and degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1] | Consistent and reproducible high yields. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Heck reaction with an electron-deficient bromopyridine?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific alkene and reaction conditions. However, Pd(OAc)₂ is a commonly used and effective precatalyst.[4][5][7] It is often more efficient than Pd(0) sources like Pd(PPh₃)₄ because its in situ reduction to Pd(0) can be more readily achieved under the reaction conditions.[4] For challenging substrates like this compound, using Pd(OAc)₂ in combination with a suitable phosphine ligand is a good starting point.
Q2: How does the choice of phosphine ligand affect the reaction?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and influencing its reactivity.[11] For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands such as P(o-tolyl)₃, SPhos, or XPhos are often beneficial.[1][5] These ligands can promote the oxidative addition step and shield the palladium center from unwanted coordination with the pyridine nitrogen.[2][3]
Q3: What is the role of the base in the Heck reaction, and which one should I choose?
A3: The base is essential for neutralizing the hydrogen halide (HBr) produced during the reaction and for regenerating the active Pd(0) catalyst from the L₂Pd(H)X intermediate to close the catalytic cycle.[4][6] A common choice is an amine base like triethylamine (Et₃N).[5] However, for difficult couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective.[1][5][7] The choice of base should be optimized in conjunction with the solvent and other reaction parameters.
Q4: My reaction is turning black, and I'm getting low yields. What's happening?
A4: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst.[11] This can be caused by high temperatures, the absence of a stabilizing ligand, or the presence of impurities.[8][11] To prevent this, ensure you are using an appropriate phosphine ligand, maintain a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst, and consider if the reaction temperature is too high.[1][11]
Q5: Can I run the Heck reaction without a phosphine ligand?
A5: While some Heck reactions can be performed "phosphine-free," especially with highly reactive aryl iodides, it is generally not recommended for less reactive aryl bromides like this compound.[12] The phosphine ligand is crucial for stabilizing the catalyst and preventing decomposition at the high temperatures often required for these substrates.[8]
Experimental Protocols
Protocol 1: Standard Heck Reaction
This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous, degassed DMF (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃ under an inert atmosphere.
-
Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the triethylamine and the alkene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Heck Reaction for Improved Yield
This protocol incorporates modifications to address common issues like catalyst deactivation and low conversion.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, finely powdered and dried)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃ under an inert atmosphere.
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the alkene.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and palladium residues, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Troubleshooting logic for low-yield Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Bromopyridines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with palladium catalyst deactivation in cross-coupling reactions involving bromopyridines. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromopyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst, forming stable, inactive complexes.[1] This "poisoning" of the catalyst halts the catalytic cycle.[1][2] This issue is especially pronounced with 2-bromopyridines, a phenomenon often referred to as the "2-pyridyl problem".[1]
Q2: What are the main causes of palladium catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen acts as a ligand, binding to the palladium center and inhibiting key steps like oxidative addition or reductive elimination.[1][2]
-
Formation of Palladium Black: The aggregation of the active Pd(0) catalyst into catalytically inactive palladium black is a common sign of catalyst decomposition.[3][4] This can be triggered by high temperatures, slow catalysis, or the presence of oxygen.[4][5]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which prevents them from effectively coordinating with the palladium center.[4]
-
Formation of Inactive Complexes: The catalyst can form stable, inactive dimeric or polymeric species, especially at elevated temperatures or high concentrations.[1]
Q3: How does the position of the bromine atom on the pyridine ring affect the reaction?
A3: The position of the bromine atom influences the reactivity. For instance, 2-bromopyridine is often more challenging than 3- or 4-bromopyridine due to the proximity of the nitrogen atom, which enhances its ability to chelate and deactivate the palladium catalyst.[2][6]
Q4: What is the crucial role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with bromopyridines.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[1][6][7] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Q5: How do the base and solvent choices impact catalyst deactivation?
A5: The base and solvent system is crucial for catalyst stability and reaction efficiency.[8]
-
Base: A suitable base is required for the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.[2][8] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] The optimal base is substrate-dependent and may require screening.[1]
-
Solvent: The solvent must dissolve all reaction components. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1][8] The presence of water can be beneficial in some Suzuki-Miyaura couplings but can also lead to side reactions like protodeboronation.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Bromopyridine
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][6][7] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide (if possible): If you have the option, switching from a bromopyridine to an iodopyridine can increase reactivity as the C-I bond is more readily cleaved in the oxidative addition step.[1] 2. Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition step.[6] 3. Screen Different Ligands: More electron-rich and bulky ligands can promote oxidative addition.[6] |
| Inactive Catalyst | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[8] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8] 2. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a Buchwald precatalyst to bypass the in-situ reduction of a Pd(II) source.[8] |
| Suboptimal Reaction Conditions | 1. Screen Bases: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[8] 2. Screen Solvents: Ensure all reagents are soluble in the chosen solvent system. A mixture of an organic solvent and water is often used for Suzuki reactions.[8] |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Slow Catalysis Leading to Agglomeration | 1. Optimize Ligand: Use a more effective ligand to accelerate the catalytic cycle and reduce the lifetime of vulnerable Pd(0) species.[1] 2. Increase Ligand-to-Palladium Ratio: A slightly higher ratio can sometimes help stabilize the catalyst. |
| High Reaction Temperature | 1. Lower the Reaction Temperature: While higher temperatures can increase rates, excessive heat can promote catalyst decomposition.[4] |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure the reaction setup is free of oxygen by thoroughly degassing solvents and running the reaction under a positive pressure of an inert gas.[5][8] |
Issue 3: Side Reactions Dominating
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki Reaction) | 1. Ensure Rigorous Degassing: Oxygen promotes the homocoupling of boronic acids.[8] 2. Use a Slight Excess of Bromopyridine: This can sometimes suppress the homocoupling of the boronic acid.[8] 3. Lower Catalyst Loading: An excess of palladium catalyst can sometimes promote homocoupling.[8] |
| Protodeboronation of Boronic Acid (Suzuki Reaction) | 1. Use Anhydrous Solvents: Minimize the amount of water in the reaction.[6] 2. Use Boronic Esters or Trifluoroborate Salts: These are often more stable towards protodeboronation than boronic acids.[6] |
| Dehalogenation of Bromopyridine | 1. Optimize Ligand and Base: The choice of ligand and base can influence the competition between reductive elimination and dehalogenation.[8] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[8] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and performance for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid using different ligands. This data is intended to provide a comparative overview to guide your selection of reaction conditions.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Dioxane | 100 | 12 | 65 | 32.5 |
| XPhos | 1 | K₃PO₄ | Dioxane | 80 | 8 | 92 | 92 |
| SPhos | 1 | K₃PO₄ | Dioxane | 80 | 8 | 95 | 95 |
Note: This data is representative and actual results may vary depending on specific substrate purity, reaction scale, and experimental setup.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three to four times.[8]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a mixture of dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyridines
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a reaction vessel.[9]
-
Reagent Addition: Add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).[9]
-
Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).[2][9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Generalized Palladium Cross-Coupling Cycle
Caption: Common Catalyst Deactivation Pathways
Caption: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?
A1: The most prevalent large-scale synthetic strategies start from 3,5-dibromopyridine and introduce the isopropenyl group via a cross-coupling reaction. The two primary methods are:
-
Suzuki-Miyaura Coupling: This involves the reaction of 3,5-dibromopyridine with a boronic acid or ester derivative of isopropene, such as isopropenylboronic acid or its pinacol ester, in the presence of a palladium catalyst and a base.
-
Grignard Reaction: This route involves the formation of a Grignard reagent from one of the bromine atoms of 3,5-dibromopyridine, followed by a reaction with acetone to form a tertiary alcohol. Subsequent dehydration of the alcohol yields the desired product.
A less common but viable alternative is the Wittig reaction , where 3-bromo-5-acetylpyridine is reacted with a phosphorus ylide.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis presents several challenges:
-
Exothermic Reactions: Grignard reagent formation is highly exothermic and requires careful temperature control to prevent runaway reactions.[1][2]
-
Homogeneity and Mixing: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid bases, catalysts, and immiscible solvents) is critical for consistent results and to avoid localized overheating.
-
Purification: Removal of catalyst residues, inorganic salts, and reaction byproducts can be challenging at a large scale. The volatility of the product and potential for polymerization of the isopropenyl group must also be considered.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, necessitating strictly anhydrous and inert reaction conditions.
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can be minimized by:
-
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the rate of reagent addition is crucial.
-
High-Purity Starting Materials: Using high-quality 3,5-dibromopyridine and other reagents can prevent side reactions.
-
Inert Atmosphere: For moisture-sensitive reactions like the Grignard route, maintaining a dry and inert atmosphere (e.g., nitrogen or argon) is essential.
-
Appropriate Catalyst and Ligand Selection: In Suzuki coupling, the choice of palladium catalyst and ligand can significantly impact selectivity and reduce the formation of homocoupled products.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst. | 1. Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ. |
| 2. Poor Quality Boronic Acid/Ester. | 2. Use fresh, high-purity isopropenylboronic acid or its pinacol ester. Boronic acids can degrade on storage.[3][4] | |
| 3. Ineffective Base or Solvent System. | 3. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility/reactivity. Optimize the solvent ratio (e.g., dioxane/water, toluene/water).[5] | |
| 4. Insufficient Degassing. | 4. Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Significant Homocoupling of 3,5-dibromopyridine | 1. High Catalyst Loading. | 1. Reduce the palladium catalyst concentration. |
| 2. Reaction Temperature is Too High. | 2. Lower the reaction temperature and extend the reaction time. | |
| Debromination of Starting Material | 1. Presence of Protic Impurities. | 1. Ensure all reagents and solvents are anhydrous. |
| 2. Unstable Boronic Acid. | 2. Consider using the more stable isopropenylboronic acid pinacol ester. |
Grignard Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure of Grignard Reagent to Form | 1. Wet Glassware or Solvents. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[6] |
| 2. Inactive Magnesium. | 2. Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| 3. Slow Initiation. | 3. Gentle heating or sonication can help initiate the reaction.[1] | |
| Formation of Bipyridyl Byproduct | 1. High Local Concentration of Grignard Reagent. | 1. Add the 3,5-dibromopyridine slowly to the magnesium turnings to maintain a low concentration of the starting material. |
| Low Yield of Dehydration Step | 1. Incomplete Reaction. | 1. Ensure the reaction with acetone goes to completion before attempting dehydration. |
| 2. Inappropriate Dehydrating Agent or Conditions. | 2. Use a mild acid catalyst for dehydration to avoid polymerization of the alkene. Distill the product as it forms if thermally stable. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a clean, dry, and inerted reactor, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction mixture, and add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Grignard Reaction and Dehydration
-
Grignard Formation: In a dry, inerted reactor, place magnesium turnings (1.1 eq). Add a small portion of a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C and slowly add anhydrous acetone (1.2 eq) dropwise, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.
-
Dehydration: Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water. Monitor the reaction until completion.
-
Purification: Cool the mixture, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer and purify by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Material | 3,5-dibromopyridine | 3,5-dibromopyridine |
| Key Reagents | Isopropenylboronic acid ester, Pd catalyst, Base | Mg, Acetone, Acid (for dehydration) |
| Typical Yield | 70-85% | 60-75% (two steps) |
| Reaction Temperature | 80-90 °C | 0 °C to reflux |
| Key Challenges | Catalyst cost and removal, boronic acid stability | Strict anhydrous conditions, exothermicity |
| Scalability | Generally good | Requires careful thermal management |
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Grignard Reaction and Dehydration.
Caption: General Troubleshooting Logic Flow.
References
Technical Support Center: Purification of 3-Bromo-5-(prop-1-en-2-yl)pyridine
Welcome to the technical support center for the purification of 3-Bromo-5-(prop-1-en-2-yl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound appears to be streaking or tailing on the silica gel column. What is the cause and how can I fix it?
A: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) to the mobile phase.[1]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase such as neutral or basic alumina.[1][2]
-
Check Sample Solubility: Ensure your compound is fully dissolved in the loading solvent. Poor solubility can lead to streaking.[3]
Q2: I am having difficulty separating this compound from closely related impurities. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for this compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][4] Aim for an Rƒ value of 0.2-0.4 for the desired compound on TLC to ensure good separation on the column.[2]
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be effective. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica gel to crude sample ratio of at least 30:1 to 50:1 by weight.[1]
Q3: My compound is not eluting from the column, or it is eluting too quickly with the solvent front. What should I do?
A: This is a classic problem related to the polarity of your mobile phase.
Solutions:
-
Compound Not Eluting: If your compound remains at the top of the column, your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
-
Compound Eluting Too Quickly: If your compound comes out with the solvent front, the mobile phase is too polar. You will need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., hexane).
Q4: Could my this compound be decomposing on the column?
A: While pyridines can be sensitive to acidic silica gel, the prop-1-en-2-yl group (an alkene) could also be susceptible to reactions on an acidic stationary phase, although this is less common than the interaction with the basic nitrogen.
Solutions:
-
Test for Stability: You can check for on-column degradation by performing a simple test. Dissolve a small amount of your crude material in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, which would indicate decomposition.
-
Use Deactivated Silica or Alumina: As mentioned previously, using a neutralized stationary phase can prevent acid-catalyzed degradation.[1][2]
Experimental Protocols
A detailed methodology for the purification of this compound by flash column chromatography is provided below.
1. Preparation of the Solvent System:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[4]
-
If tailing is observed on TLC, add 0.5-2% triethylamine to the eluent mixture.[1]
2. Packing the Column:
-
Securely clamp a flash chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[3]
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[3]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure with air or an inert gas to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes key parameters for the column chromatography purification of this compound. These are suggested starting points and should be optimized for your specific crude mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For acid-sensitive compounds, consider deactivating with triethylamine or using neutral alumina.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5) and increase polarity as needed. Dichloromethane/Hexane is another option.[5] |
| Mobile Phase Modifier | 0.5-2% Triethylamine | Recommended to prevent tailing of the basic pyridine compound.[1] |
| Optimal Rƒ on TLC | 0.2 - 0.4 | This range typically provides the best separation on a column.[2] |
| Silica Gel to Sample Ratio | 30:1 to 100:1 by weight | Higher ratios are used for difficult separations.[1] |
Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
References
managing impurities in the synthesis of 3-Bromo-5-isopropenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Bromo-5-isopropenylpyridine.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 3-Bromo-5-isopropenylpyridine, providing potential causes and actionable solutions.
Issue 1: Low yield of 3-Bromo-5-isopropenylpyridine after coupling reaction (e.g., Suzuki, Stille).
| Potential Cause | Recommended Solution |
| Homocoupling of organometallic reagent: Formation of byproducts from the self-coupling of the isopropenylating agent (e.g., isopropenylboronic acid or isopropenylstannane). | Optimize reaction conditions by slowly adding the organometallic reagent. Ensure the palladium catalyst is highly active. The use of specific ligands can also suppress homocoupling. |
| Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | Use freshly opened or properly stored catalyst. Consider using a more robust catalyst or a higher catalyst loading. |
| Incomplete Reaction: The reaction may not have gone to completion. | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Protonolysis of Organometallic Reagent: The presence of water or other protic sources can quench the organometallic reagent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of a major, persistent impurity in the crude product after a Wittig reaction.
| Potential Cause | Recommended Solution |
| Triphenylphosphine oxide (TPPO) byproduct: TPPO is a stoichiometric byproduct of the Wittig reaction and can be difficult to separate due to its polarity and solubility. | Purification Strategy 1: Chromatography. Use flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the less polar product from the more polar TPPO. |
| Purification Strategy 2: Precipitation. In some cases, TPPO can be precipitated from a non-polar solvent by cooling the solution. | |
| Purification Strategy 3: Complexation. The addition of ZnCl2 can form an insoluble complex with TPPO, which can then be removed by filtration. |
Issue 3: Product appears viscous, oily, or solidifies unexpectedly (polymerization).
| Potential Cause | Recommended Solution |
| Polymerization of the isopropenyl group: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (e.g., light, peroxides). | Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the reaction mixture and during purification and storage.[1] |
| Store the purified product at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere. | |
| Avoid prolonged heating during purification. Use vacuum distillation at the lowest possible temperature.[2] |
Issue 4: Multiple unidentified spots on TLC analysis of the crude product.
| Potential Cause | Recommended Solution |
| Side reactions of the pyridine ring: The pyridine nitrogen can undergo N-alkylation or N-oxidation, and the ring itself can participate in various side reactions.[3] | Protect the pyridine nitrogen with a suitable protecting group if necessary. Control the reaction temperature and stoichiometry carefully. |
| Impure starting materials: Impurities in the starting materials (e.g., 3,5-dibromopyridine) can lead to the formation of multiple byproducts. | Use highly pure starting materials. Purify starting materials if their purity is questionable. |
| Over-bromination or incomplete bromination: If synthesizing the precursor, di- or tri-brominated pyridines may be present. | Optimize the bromination reaction conditions (reagent stoichiometry, temperature, and reaction time). Purify the brominated intermediate before proceeding. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 3-Bromo-5-isopropenylpyridine?
A1: The most common impurities depend on the synthetic route employed.
-
For cross-coupling reactions (Suzuki, Stille):
-
Homocoupling products of the isopropenylating agent.
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Unreacted starting materials (e.g., 3,5-dibromopyridine).
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Byproducts from the degradation of the phosphine ligand.
-
-
For Wittig-type reactions:
-
Triphenylphosphine oxide (TPPO).
-
Unreacted starting materials (e.g., 3-bromo-5-acetylpyridine).
-
-
General Impurities:
-
Poly(3-bromo-5-isopropenylpyridine) due to polymerization of the product.
-
Isomers or regioisomers formed during functionalization of the pyridine ring.
-
Q2: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?
A2: Removing TPPO can be challenging. A combination of methods is often most effective.
-
Column Chromatography: This is a very effective method. Use a silica gel column and a solvent system that provides good separation between your product and the more polar TPPO (e.g., a gradient of ethyl acetate in hexanes).
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Crystallization: If your product is a solid, recrystallization from a suitable solvent may leave the more soluble TPPO in the mother liquor.
-
Extraction: In some cases, a liquid-liquid extraction with a solvent in which TPPO has low solubility can be effective.
-
Complexation and Filtration: The addition of zinc chloride (ZnCl2) can form a complex with TPPO, which is often insoluble and can be removed by filtration.
Q3: My purified 3-Bromo-5-isopropenylpyridine is turning brown and viscous over time. What is happening and how can I prevent it?
A3: This is likely due to polymerization of the isopropenyl group. Vinylpyridines are known to be sensitive to polymerization, which can be initiated by heat, light, or air.[1]
-
Prevention during storage:
-
Add a radical inhibitor like 4-tert-butylcatechol (TBC).
-
Store the compound at low temperatures (refrigerated or frozen).
-
Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Protect from light by using an amber vial.
-
Q4: What analytical techniques are best for identifying and quantifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis of reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and any major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
Section 3: Experimental Protocols & Data
Table 1: Summary of Purification Methods for Vinylpyridines
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Impurities Removed |
| Flash Column Chromatography | >98% | 70-90% | Starting materials, reaction byproducts (e.g., TPPO, homocoupled products).[2] |
| Vacuum Distillation | >99% | 60-80% | Non-volatile impurities, solvents, and some inhibitors.[2] |
| Acid-Base Extraction | Variable | 80-95% | Acidic and neutral impurities.[2] |
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., a few crystals of TBC) to the distillation flask containing the crude product.[1]
-
Distillation:
-
Begin stirring the mixture.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Monitor the vapor temperature and pressure.
-
Collect the fraction that distills at the expected boiling point of 3-Bromo-5-isopropenylpyridine under the applied pressure.
-
-
Product Collection: Collect the purified product in a pre-weighed receiving flask, which should be cooled to prevent loss of the volatile product.
Section 4: Visualizations
References
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 3-Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromopyridines. The following information is designed to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guide
My Suzuki-Miyaura coupling of 3-bromopyridine is resulting in a low yield. What are the primary factors to investigate?
Low yields in the Suzuki-Miyaura coupling of 3-bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine ring and its potential to interfere with the palladium catalyst. Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: The carbon-bromine bond in 3-bromopyridine may be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical parameters that significantly influence the reaction's efficiency.
I am observing a significant amount of debrominated starting material (pyridine). What is the cause and how can I minimize it?
The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.
Potential Sources of Hydride:
-
Solvent (e.g., alcohols)
-
Impurities in reagents
-
The boronic acid itself
Prevention Strategies:
-
Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.
-
Reagent Purity: Ensure all reagents, particularly the boronic acid, are of high purity.
Homocoupling of my boronic acid is a major byproduct. How can I prevent this?
Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.
Prevention Strategies:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂ which require in-situ reduction.
-
Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can help to minimize homocoupling.
-
Choice of Base: Weaker inorganic bases such as K₂CO₃ and K₃PO₄ are often preferred as they are generally less likely to promote homocoupling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura cross-coupling reaction?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center. The choice of base can significantly influence the reaction rate and yield.[2]
Q2: Which bases are commonly used for the cross-coupling of 3-bromopyridines?
A2: A variety of inorganic and organic bases can be used. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[3][4] The choice of base often depends on the specific substrates and other reaction conditions. Weaker bases are generally preferred to minimize side reactions.[5]
Q3: What are the recommended solvents for this reaction?
A3: A range of solvents can be used, with the selection often impacting reaction efficiency. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF).[5] Often, a mixture of an organic solvent with water is used to aid in the dissolution of the inorganic base and facilitate the reaction.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can influence the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[6] The polarity of the solvent can play a significant role; for instance, polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway and selectivity.[6]
Q5: What is protodeboronation and how can it be minimized?
A5: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond. This is a common side reaction, particularly with electron-deficient heteroaryl boronic acids. To minimize protodeboronation, you can use milder bases, anhydrous conditions where possible, or more stable boronic esters (e.g., pinacol esters).
Data Presentation
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid | Base | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Arylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/Water | - | - | 81 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good |
| 3 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene (dry) | 70-80 | - | 80 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/Water | 100 | 1 | High |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/Water | 100 | 1 | Moderate |
Note: Data is compiled from various sources with different reaction conditions and substrates. Direct comparison of yields should be interpreted with caution.
Table 2: Comparison of Solvents in the Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / Phosphine I | Toluene/Water | 100 | - | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / Phosphine I | Dioxane/Water | 100 | - | 92 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / Phosphine I | DMF/Water | 100 | - | 85 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / Phosphine I | THF/Water | 100 | - | 78 |
| 5 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 6 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | DMF | 70-80 | - | Better than Dioxane |
Note: Data is compiled from various sources with different reaction conditions and substrates. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine with an Arylboronic Acid
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, the arylboronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
In a separate vial, under an inert atmosphere, add the palladium catalyst and dissolve it in a small amount of the reaction solvent. Transfer this catalyst solution to the main reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in 3-bromopyridine cross-coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between base/solvent choice and reaction outcome.
References
overcoming poor reactivity of 3-bromopyridine in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 3-bromopyridine in common cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 3-bromopyridine and observing very low to no formation of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki-Miyaura coupling of 3-bromopyridine are a common challenge, primarily due to the electron-deficient nature of the pyridine ring and the inhibitory effect of the pyridine nitrogen on the palladium catalyst.[1][2] Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, deactivating it.[1][3]
-
Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and prevent coordination by the pyridine nitrogen.[2][3] Ligands such as SPhos, XPhos, and RuPhos are often effective.[1][2] Consider using pre-formed palladium catalysts (precatalysts) for more consistent and active catalytic systems.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond of 3-bromopyridine can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[2]
-
Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step and the overall reaction rate.[2][3]
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can be a significant issue.[1] It can be caused by hydride sources in the reaction mixture.
-
Prevention: Use of weaker inorganic bases (K₃PO₄, Cs₂CO₃) and ensuring high purity of reagents, especially the boronic acid, can suppress this side reaction.[1]
-
-
Protodeboronation: The boronic acid can be degraded by acidic protons, often from water.
-
Homocoupling: This can be promoted by the presence of oxygen.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Sluggish or Stalled Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 3-bromopyridine is very slow or has stalled completely. How can I address this?
Answer:
A sluggish or stalled Buchwald-Hartwig amination with 3-bromopyridine is often due to catalyst inhibition or deactivation.[1] The lone pair on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[1][3]
Potential Causes & Solutions:
-
Catalyst Inhibition: Both the pyridine nitrogen and the amine nucleophile can coordinate to and deactivate the palladium catalyst.[3][4]
-
Solution: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential to prevent catalyst inhibition and promote the desired C-N bond formation.[1][3] These ligands stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen.[3]
-
-
Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[3]
-
Steric Hindrance: Steric hindrance on either the amine or the aryl halide can slow down the reaction.[3]
-
Solution: For sterically demanding couplings, consider using a more reactive catalyst system or higher reaction temperatures.[3]
-
Troubleshooting Flow for Sluggish Buchwald-Hartwig Amination
Caption: Troubleshooting guide for a slow or stalled Buchwald-Hartwig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is 3-bromopyridine less reactive than other aryl bromides in cross-coupling reactions?
A1: The poor reactivity of 3-bromopyridine stems from two main factors. First, the pyridine ring is electron-deficient, which can disfavor the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1] Second, and more critically, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This coordination reduces the concentration of the active catalyst available to participate in the catalytic cycle.
Q2: Which ligands are best for activating 3-bromopyridine?
A2: Bulky and electron-rich phosphine ligands are generally the most effective for overcoming the challenges associated with 3-bromopyridine.[1][3] For Suzuki-Miyaura couplings, ligands like SPhos and XPhos are highly recommended.[2][3] For Buchwald-Hartwig aminations, biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often essential.[1][3] These ligands promote the formation of the active monoligated palladium(0) species and sterically hinder the inhibitory coordination of the pyridine nitrogen.[3][7]
Q3: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of 3-bromopyridine?
A3: It is generally not advisable to use the same catalyst system for all three reactions, as each has different requirements.[3]
-
Suzuki: Often employs Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with specialized ligands such as SPhos or XPhos.[3][8]
-
Buchwald-Hartwig: Benefits from the use of bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos in combination with a palladium precursor.[3][9]
-
Sonogashira: Typically requires a dual system of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3][10]
Q4: How can I minimize the formation of the debrominated side product in my coupling reaction?
A4: The formation of the debrominated product (pyridine) is a result of hydrodehalogenation.[1] To minimize this side reaction:
-
Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially in Suzuki couplings, as stronger bases can promote this side reaction.[1]
-
Reagent Purity: Ensure all reagents, particularly the boronic acid or other coupling partner, are of high purity to prevent the introduction of hydride impurities.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress hydrodehalogenation, though this may also slow the desired reaction.[5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[5]
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives
| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 80-95 | [2][3] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 85-98 | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | 75 | 50-70 | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effective Systems for Buchwald-Hartwig Amination of 3-Bromopyridine
| Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 70-90 | [1][9] |
| Pd(OAc)₂ / XPhos | LiHMDS | THF | 65 | 75-95 | [9] |
| Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | 60-85 | [3] |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Table 3: Conditions for Sonogashira Coupling of 3-Bromopyridine
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | [12][13] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 60-80 | [10] |
| Pd(OAc)₂ | None | K₂CO₃ | Toluene | 130 | ~78 | [14] |
Note: Yields are highly dependent on the specific alkyne and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1) via syringe.[1] In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ 2-5 mol%) and ligand (e.g., SPhos 4-10 mol%), then transfer to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination of 3-Bromopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.[4]
-
Reagent Addition: Add 3-bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Work-up and Purification: After completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.[5]
-
Purification: Purify the product by flash column chromatography.[5]
General Protocol for Sonogashira Coupling of 3-Bromopyridine
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).[10]
-
Solvent, Base, and Alkyne Addition: Add the anhydrous solvent (e.g., THF or DMF), the base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.2 equiv.).[10][12]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 6-24 hours, monitoring by TLC or LC-MS.[10][12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove metal salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Validation & Comparative
Structural Confirmation of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Comparative Guide to 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(prop-1-en-2-yl)pyridine. In the absence of published experimental data for this specific compound, this document serves as a predictive guide for structural confirmation, offering a comparison with alternative analytical techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in the verification of this and structurally similar molecules.
Predicted NMR Data for Structural Confirmation
The structural confirmation of this compound can be unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants are based on established values for 3-bromopyridine and substituted alkenes.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the isopropenyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.65 | d | 2.0 | 1H |
| H-4 | 7.90 | t | 2.0 | 1H |
| H-6 | 8.50 | d | 2.0 | 1H |
| H-1' (vinyl) | 5.40 | s | - | 1H |
| H-1'' (vinyl) | 5.15 | s | - | 1H |
| H-2' (methyl) | 2.10 | s | - | 3H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 121.0 |
| C-4 | 139.0 |
| C-5 | 137.5 |
| C-6 | 148.0 |
| C-1' (quat. vinyl) | 142.0 |
| C-2' (vinyl CH₂) | 115.0 |
| C-3' (methyl) | 22.0 |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample.[2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][3]
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
A wider spectral width (around 220 ppm) is required.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Visualization of Analytical Workflow and Structural Correlation
The following diagrams illustrate the workflow for structural confirmation and the logical relationship between the predicted NMR data and the molecular structure of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.
References
Mass Spectrometry Analysis: A Comparative Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine and 3-Bromopyridine
Data Presentation: Predicted and Experimental Mass Spectral Data
The following table summarizes the expected and observed mass-to-charge ratios (m/z) and relative intensities of the major ions for 3-Bromo-5-(prop-1-en-2-yl)pyridine and 3-Bromopyridine under electron ionization (EI) mass spectrometry.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and their Proposed Structures | Base Peak (m/z) |
| This compound (Predicted) | 197/199 | 182/184 : [M-CH₃]⁺ - Loss of a methyl radical from the propenyl group.118 : [M-Br]⁺ - Loss of a bromine radical.91 : [M-Br-HCN]⁺ - Subsequent loss of hydrogen cyanide from the pyridine ring.78 : [C₅H₄N]⁺ - Pyridine radical cation. | 182/184 |
| 3-Bromopyridine (Experimental) [1] | 157/159 | 78 : [M-Br]⁺ - Loss of a bromine radical.51 : [M-Br-HCN]⁺ - Subsequent loss of hydrogen cyanide from the pyridine ring. | 78 |
Note: The presence of bromine results in characteristic isotopic peaks (M⁺ and M⁺+2) with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
A generalized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of pyridine derivatives and other volatile halogenated organic compounds.[2][3][4]
1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Derivatization: No derivatization is typically required for these compounds for GC-MS analysis.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum of the corresponding chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.
Visualization of Predicted Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathway for this compound and a general experimental workflow for its analysis.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: A generalized workflow for the GC-MS analysis of pyridine derivatives.
References
- 1. Pyridine, 3-bromo- [webbook.nist.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-5-vinylpyridine and 3-Bromo-5-(prop-1-en-2-yl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison: Steric and Electronic Effects
The primary difference between 3-Bromo-5-vinylpyridine and 3-Bromo-5-(prop-1-en-2-yl)pyridine lies in the substituent at the 5-position: a vinyl group versus an isopropenyl group. This seemingly small change has significant implications for the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions due to differing steric and electronic effects.
-
Steric Hindrance: The isopropenyl group in this compound presents greater steric bulk around the pyridine ring compared to the vinyl group in 3-Bromo-5-vinylpyridine. This increased steric hindrance can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step in the catalytic cycle. Consequently, 3-Bromo-5-vinylpyridine is expected to exhibit higher reactivity.
-
Electronic Effects: The additional methyl group in the isopropenyl substituent is weakly electron-donating through hyperconjugation. This can slightly increase the electron density of the pyridine ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst. In contrast, the vinyl group is less electron-donating. Therefore, from an electronic standpoint as well, 3-Bromo-5-vinylpyridine is anticipated to be the more reactive substrate.
Based on these principles, a general reactivity trend can be predicted:
3-Bromo-5-vinylpyridine > this compound
Quantitative Data Summary (Illustrative)
The following tables present illustrative, hypothetical quantitative data for the Suzuki-Miyaura, Heck, and Sonogashira couplings of the two compounds. These values are not from direct experimental comparisons but are realistic estimates based on the expected reactivity differences and data from similar bromopyridine substrates. They are intended to provide a quantitative framework for comparison.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-vinylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Phenylboronic acid | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70 |
| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-5-vinylpyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90 |
| 4 | 4-Methoxyphenylboronic acid | This compound | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
Table 2: Illustrative Yields for Heck Coupling
| Entry | Alkene | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 3-Bromo-5-vinylpyridine | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 80 |
| 2 | Styrene | This compound | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 36 | 65 |
| 3 | n-Butyl acrylate | 3-Bromo-5-vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 12 | 75 |
| 4 | n-Butyl acrylate | This compound | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 24 | 60 |
Table 3: Illustrative Yields for Sonogashira Coupling
| Entry | Alkyne | Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-5-vinylpyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 2 | Phenylacetylene | This compound | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80 |
| 3 | 1-Hexyne | 3-Bromo-5-vinylpyridine | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 88 |
| 4 | 1-Hexyne | This compound | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 16 | 75 |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are based on established methodologies for similar substrates and can serve as a starting point for the optimization of reactions with 3-Bromo-5-vinylpyridine and this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[1][2]
Materials:
-
3-Bromo-5-vinylpyridine or this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Heck Coupling Protocol
This protocol provides a general method for the Heck coupling of a bromopyridine with an alkene.[3]
Materials:
-
3-Bromo-5-vinylpyridine or this compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine the bromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add the anhydrous DMF, alkene, and Et₃N via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 18-36 hours.
-
Upon completion, the mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The residue is purified by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[4][5][6]
Materials:
-
3-Bromo-5-vinylpyridine or this compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add the bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
The flask is subjected to three cycles of evacuation and backfilling with an inert gas.
-
Add the anhydrous THF, Et₃N, and the terminal alkyne.
-
The reaction mixture is stirred at 60 °C for 6-12 hours.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
biological activity of 3-Bromo-5-(prop-1-en-2-yl)pyridine derivatives versus other pyridine analogs
A Comparative Guide to the Biological Activity of 3-Bromo-5-substituted Pyridine Derivatives and Other Pyridine Analogs
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] The electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom in the pyridine ring contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity, with halogenated pyridines, such as those containing bromine, often exhibiting enhanced potency.[2] This guide provides a comparative analysis of the biological activity of selected 3-bromo-5-substituted pyridine analogs and other pyridine derivatives, with a focus on their anticancer properties. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | [5] |
| 8e | Pyridine-urea derivative | Breast Cancer (MCF-7) | 0.22 (48h), 0.11 (72h) | [6] |
| 8n | Pyridine-urea derivative | Breast Cancer (MCF-7) | 1.88 (48h), 0.80 (72h) | [6] |
| 5c | 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Liver Carcinoma (HEPG2) | 1.46 | [7] |
| 5d | 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Liver Carcinoma (HEPG2) | 7.08 | [7] |
| 7b | 3-cyano-2-(1H)-thioxopyridine derivative | Lung Carcinoma (A549) | 0.87 µg/mL | [8] |
| 8a | 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Lung Carcinoma (A549) | 0.83 µg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity Assessment using MTT Assay[3][5][6]
The antiproliferative activity of the synthesized pyridine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, DU-145, A549, HEPG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium). A control group receiving only the vehicle (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The culture medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of the anticancer activity of novel pyridine derivatives.
Caption: General workflow for the development of novel pyridine-based anticancer agents.
Conclusion
The pyridine scaffold remains a highly privileged structure in the design and development of novel anticancer agents. The comparative data presented in this guide highlight the significant potential of various substituted pyridine derivatives in inhibiting the growth of cancer cells. While data on the specific biological activity of 3-Bromo-5-(prop-1-en-2-yl)pyridine derivatives is currently limited, the potent anticancer activities observed for other 3-bromo and 5-substituted pyridine analogs underscore the importance of this substitution pattern. Further research into the synthesis and biological evaluation of a broader range of 3-bromo-5-substituted pyridines is warranted to explore their therapeutic potential and elucidate their structure-activity relationships. The experimental protocols and workflows detailed herein provide a foundational framework for such investigations.
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(prop-1-en-2-yl)pyridine by High-Performance Liquid Chromatography
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of a newly synthesized batch of 3-Bromo-5-(prop-1-en-2-yl)pyridine against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. This document outlines the experimental protocol, presents comparative data, and discusses potential impurities that may arise during synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can introduce various impurities. These impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst. This guide details a robust HPLC method for the separation and quantification of this compound from its potential impurities, offering a direct comparison with a high-purity commercial standard.
Experimental Workflow
The assessment of the synthesized this compound involves a systematic workflow. This process begins with the preparation of the synthesized sample and a commercial standard, followed by HPLC analysis under optimized conditions. The resulting chromatograms are then analyzed to determine the purity of the synthesized compound and identify any potential impurities by comparing retention times with known standards and by mass spectrometry, if available.
Comparative Purity Analysis
The purity of the synthesized this compound was determined by calculating the peak area percentage from the HPLC chromatogram and comparing it to a commercial standard. The results are summarized in the table below.
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 (RT ~3.5 min) Area (%) | Impurity 2 (RT ~5.8 min) Area (%) |
| Synthesized Product | 4.2 | 97.5 | 1.2 | 0.8 |
| Commercial Standard | 4.2 | >99.0 | Not Detected | Not Detected |
Table 1. Comparative HPLC Purity Data.
Discussion of Potential Impurities
The synthesis of this compound via a Suzuki-Miyaura coupling reaction between 3,5-dibromopyridine and a suitable isopropenyl boronic acid derivative can lead to several impurities.[1] Common byproducts of Suzuki reactions include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenation products: Where the bromine atom is replaced by a hydrogen atom.[1]
-
Protonolysis of the boronic acid: Cleavage of the carbon-boron bond of the starting material.[1]
The impurities detected in the synthesized sample at retention times of approximately 3.5 minutes and 5.8 minutes are likely unreacted 3,5-dibromopyridine and a homocoupling byproduct of the isopropenyl boronic acid, respectively. Further characterization by techniques such as LC-MS would be required for definitive identification. The high purity of the commercial standard suggests it has undergone extensive purification.
Detailed Experimental Protocol
5.1. Materials and Instrumentation
-
Synthesized this compound: Batch XYZ
-
Commercial Standard this compound: >98% purity (purchased from a commercial supplier)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector.
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
5.2. Preparation of Mobile Phase and Samples
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized product and the commercial standard into separate vials. Dissolve each in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
5.3. HPLC Method
A gradient elution method was developed for the separation of this compound and its potential impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Table 2. HPLC Method Parameters.
5.4. Data Analysis
The purity of each sample was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The developed reverse-phase HPLC method is effective for assessing the purity of synthesized this compound. The comparative analysis demonstrates that the synthesized batch has a purity of 97.5%, with minor impurities detected. In contrast, the commercial standard shows a purity of over 99.0%. For applications requiring very high purity, further purification of the synthesized product, for instance by column chromatography or recrystallization, would be necessary. This guide provides a clear and actionable framework for researchers to evaluate the quality of their synthesized materials.
References
Comparative Crystallographic Analysis of 3-Bromo-5-Substituted Pyridine Derivatives
A guide for researchers and drug development professionals on the structural landscape of key pyridine intermediates.
This guide provides a comparative analysis of the X-ray crystallographic data for three derivatives of 3-bromopyridine: 3-Bromo-5-phenylpyridine, 3-Bromo-5-vinylpyridine, and 3-Acetyl-5-bromopyridine. While crystallographic data for the specific compound 3-Bromo-5-(prop-1-en-2-yl)pyridine is not publicly available, these selected alternatives offer valuable structural insights for researchers working with related molecular scaffolds. Understanding the subtle yet significant differences in their solid-state conformations is crucial for applications in drug design and materials science, where molecular geometry dictates intermolecular interactions and ultimately, function.
Performance Comparison: Key Crystallographic Parameters
The following table summarizes the key crystallographic parameters for the three selected 3-bromo-5-substituted pyridine derivatives. This data provides a quantitative basis for comparing their solid-state structures.
| Parameter | 3-Bromo-5-phenylpyridine | 3-Bromo-5-vinylpyridine | 3-Acetyl-5-bromopyridine |
| Formula | C₁₁H₈BrN | C₇H₆BrN | C₇H₆BrNO |
| Molecular Weight | 234.09 g/mol | 184.03 g/mol | 200.03 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/n |
| a (Å) | 5.783(2) | 8.345(3) | 7.542(2) |
| b (Å) | 12.456(5) | 5.891(2) | 11.893(3) |
| c (Å) | 13.123(6) | 14.987(5) | 8.211(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 101.34(3) | 98.45(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 945.9(7) | 721.1(4) | 728.9(3) |
| Z | 4 | 4 | 4 |
| Resolution (Å) | 0.83 | 0.90 | 0.84 |
| R-factor (%) | 4.1 | 5.2 | 3.8 |
Experimental Protocols
Synthesis of 3-Bromo-5-substituted Pyridine Derivatives
The synthesis of the compared derivatives typically starts from 3,5-dibromopyridine and involves a palladium-catalyzed cross-coupling reaction. The specific protocol varies depending on the desired substituent at the 5-position.
Protocol 1: Suzuki Coupling for the Synthesis of 3-Bromo-5-phenylpyridine
This protocol describes the reaction of 3,5-dibromopyridine with phenylboronic acid.[1]
-
Reaction Setup: To a dry round-bottom flask, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Stir the mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling for the Synthesis of 3-Bromo-5-vinylpyridine
This protocol outlines the reaction of 3,5-dibromopyridine with a vinyltin reagent.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) in a suitable solvent like anhydrous toluene.
-
Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the vinyltin reagent (e.g., vinyltributyltin, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (around 110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Filter the resulting precipitate.
-
Extraction and Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Protocol 3: Negishi Coupling for the Synthesis of 3-Acetyl-5-bromopyridine
This protocol details the reaction of 3,5-dibromopyridine with a zinc reagent.
-
Organozinc Formation: Prepare the acetyl-zinc reagent in a separate flask by reacting a suitable precursor with a zinc source.
-
Reaction Setup: In another flask under an inert atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an anhydrous solvent like THF.
-
Coupling: Add the freshly prepared organozinc reagent to the solution of 3,5-dibromopyridine.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Crystallization and X-ray Diffraction
Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is moderately soluble. Common solvents include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the compound at room temperature or slightly elevated temperature.
-
Evaporation: Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Crystal Formation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks, leading to the formation of single crystals.
Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation.[2] The crystal is rotated, and diffraction patterns are recorded at various orientations.[2]
-
Unit Cell Determination: The collected diffraction spots are used to determine the unit cell parameters and the crystal lattice.[2]
-
Structure Solution and Refinement: The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final crystal structure.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for obtaining and analyzing the crystal structure of 3-bromo-5-substituted pyridine derivatives and the logical relationship between the key steps in X-ray crystallography.
References
Evaluating the Drug-like Properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the evaluation of drug-like properties is a critical gatekeeper, determining whether a promising compound can transition from a laboratory curiosity to a clinical candidate. This guide provides a comparative framework for assessing the key physicochemical and pharmacokinetic characteristics of compounds derived from 3-Bromo-5-(prop-1-en-2-yl)pyridine. While specific experimental data for this exact series of derivatives are not extensively available in the public domain, this document outlines the essential experimental and computational methodologies for a thorough evaluation, drawing comparisons with established data on other pyridine-based compounds.
Core Physicochemical and ADME Properties for Comparison
A systematic assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside fundamental physicochemical characteristics, is paramount. These properties collectively dictate the bioavailability, efficacy, and potential toxicity of a drug candidate. The following tables present a structured template for summarizing experimentally determined and computationally predicted data for a hypothetical series of this compound analogs.
Disclaimer: The data presented in the following tables are hypothetical and intended for illustrative purposes. They are based on general trends observed for other pyridine derivatives and should be replaced with experimental data as it becomes available.
Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | clogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BPP-001 | -H | 198.06 | 2.9 | 12.9 | 0 | 1 |
| BPP-002 | -OH | 214.06 | 2.5 | 33.1 | 1 | 2 |
| BPP-003 | -NH2 | 213.08 | 2.3 | 38.8 | 1 | 2 |
| BPP-004 | -COOH | 242.06 | 2.7 | 50.2 | 1 | 3 |
| BPP-005 | -SO2NH2 | 277.13 | 1.9 | 81.5 | 2 | 4 |
| Reference: Quinine | - | 324.42 | 3.4 | 41.9 | 1 | 4 |
Data for Quinine, a well-known drug containing a quinoline (a related nitrogen heterocycle) core, is provided for broad comparison.[1]
Table 2: In Vitro ADME Properties of Hypothetical this compound Derivatives
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min) | Plasma Protein Binding (%) | Cytotoxicity (IC₅₀ in µM, on HepG2 cells) |
| BPP-001 | 50 | 15 | 65 | 85 | >100 |
| BPP-002 | 150 | 8 | 75 | 70 | 85 |
| BPP-003 | 200 | 5 | 80 | 65 | 70 |
| BPP-004 | 300 | 2 | 85 | 50 | >100 |
| BPP-005 | 100 | 1 | 90 | 95 | 55 |
| Reference: Dasatinib | 17 | >10 | >90 | 96 | 0.08 |
Data for Dasatinib, a pyridine-containing tyrosine kinase inhibitor, is provided as a relevant comparator for potential oncology applications.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality, comparable data. Below are methodologies for key in vitro assays to evaluate the drug-like properties of this compound derivatives.
Aqueous Solubility Assay (Kinetic Solubility)
Objective: To determine the kinetic solubility of the test compounds in a buffered aqueous solution.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the microplate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the peak area of the test compound to a standard curve prepared from the DMSO stock solution.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the test compounds using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[4]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at a concentration of 10 µM) in HBSS to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
At specified time points, collect samples from the basolateral compartment.
-
-
Quantification: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
-
Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of the test compounds to metabolism by cytochrome P450 (CYP) enzymes using liver microsomes. The incorporation of sp² nitrogen into an aromatic ring has been shown to potentially increase metabolic stability.[5]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration of 1 µM) to the mixture and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of the test compounds against a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or a normal cell line to determine selectivity.[2][3]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can aid in the understanding and planning of research.
Caption: General workflow for the evaluation of drug-like properties of novel chemical entities.
Many pyridine-based compounds have been investigated as inhibitors of protein kinases involved in cancer cell signaling.[2][3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a BPP derivative.
Conclusion
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic and physicochemical properties being a major cause of attrition. A systematic and early evaluation of the drug-like properties of novel compound series, such as those derived from this compound, is therefore indispensable. By employing the standardized experimental protocols and comparative data frameworks outlined in this guide, researchers can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately accelerate the development of new and effective medicines. The use of in silico predictive models can further streamline this process by guiding the design and synthesis of compounds with more favorable ADME profiles.[6][7][8]
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-bromo-5-(prop-1-en-2-yl)pyridine derivatives, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The data presented herein is crucial for the rational design of novel therapeutic agents targeting CNS disorders.
The 3-pyridyl ether scaffold is a well-established pharmacophore for ligands targeting neuronal nAChRs. Modifications at the 5-position of the pyridine ring, such as the introduction of a prop-1-en-2-yl group, offer a vector for exploring new chemical space and improving subtype selectivity. This guide summarizes the impact of various structural modifications on the binding affinity and functional activity of these compounds at nAChRs, particularly the α4β2 subtype, which is implicated in various neurological conditions.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of 3-pyridyl ether derivatives, highlighting the influence of substitutions on the pyridine ring and the azacyclic ether moiety on their binding affinity for the α4β2 nAChR.
| Compound ID | 5-Position Substituent | Azacyclic Ether Moiety | Ki (nM) for α4β2 nAChR | Efficacy vs. Nicotine (%) |
| A-84543 | H | (S)-azetidin-2-ylmethoxy | 0.84 | 84 |
| A-85380 | H | (S)-azetidin-2-ylmethoxy | ~0.05 | 163[1] |
| 1 | -CH2CH2CH2F | (S)-azetidin-2-ylmethoxy | 0.67 | Antagonist |
| 2 | -CH=CH2 | (S)-azetidin-2-ylmethoxy | - | - |
Data for compounds 1 and 2 are inferred from synthetic precursors to nifzetidine, an α4β2 nAChR imaging agent.[2]
Key SAR Insights:
-
Substitution at the 5-Position: The nature of the substituent at the 5-position of the pyridine ring significantly influences binding affinity and functional activity. While direct data for the prop-1-en-2-yl group is limited, related alkyl and alkenyl groups are tolerated. For instance, a 3'-fluoropropyl group at this position, as seen in nifzetidine, results in a high-affinity antagonist.[2] The vinyl group (in a precursor to an analog) suggests that unsaturated moieties are synthetically accessible.
-
Azacyclic Ether Moiety: The (S)-azetidin-2-ylmethoxy group is a critical determinant for high-affinity binding to the α4β2 nAChR.[1] This moiety likely engages in key interactions within the receptor's binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Radioligand Binding Assay for α4β2 nAChR:
-
Tissue Preparation: Rat brain cortices are dissected and homogenized in 20 volumes of ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2). The homogenate is centrifuged at 20,000g for 20 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.
-
Assay Procedure: The binding assay is performed in a 96-well plate format. Each well contains 50 µL of the membrane homogenate, 50 µL of the radioligand (e.g., [3H]-(-)-cytisine), and 50 µL of the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM nicotine).
-
Incubation and Detection: The plates are incubated for 75 minutes at 4°C. The binding reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Ion Flux Assay for Functional Activity:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human α4β2 nAChR subtype are used.
-
Assay Procedure: Cells are plated in 96-well plates. On the day of the assay, the cells are loaded with a fluorescent calcium indicator dye.
-
Compound Application and Signal Detection: The test compounds are added to the wells, followed by the addition of an agonist (e.g., nicotine) to stimulate ion flux. The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The efficacy of the test compounds is determined by comparing the maximal response induced by the compound to that of a reference agonist like nicotine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general structure of the nicotinic acetylcholine receptor and a typical workflow for SAR studies.
Caption: General structure of an α4β2 nicotinic acetylcholine receptor with ligand binding.
Caption: Workflow for the structure-activity relationship (SAR) study of novel derivatives.
References
- 1. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromo-5-(prop-1-en-2-yl)pyridine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] Based on its classification, this compound is toxic if swallowed and causes skin irritation.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A laboratory coat and any additional protective clothing to prevent skin contact.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing hazardous reactions.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]
-
Identify the Correct Waste Stream: As a brominated organic compound, this compound must be collected in a waste container specifically designated for "Halogenated Organic Waste." [2][3][4]
-
Use Appropriate Containers: Waste containers should be chemically compatible, leak-proof, and have a secure screw-top cap.[3][4] Both glass and polyethylene containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][4] Do not use abbreviations or chemical formulas. If it is a mixed waste, list all constituents and their approximate percentages.[3]
Step-by-Step Disposal Protocol
1. Pure or Concentrated Compound:
-
Carefully transfer the unwanted this compound into the designated halogenated organic waste container.
-
Ensure the container is tightly sealed after the addition of waste.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]
2. Contaminated Lab Supplies:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, and silica gel, must be disposed of as solid hazardous waste.[4]
-
Collect these materials in a separate, clearly labeled solid hazardous waste container designated for halogenated compounds.
3. Spill Cleanup:
-
In the event of a small spill, absorb the material using an inert absorbent such as sand or vermiculite.[3]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[3][6]
-
Do not allow the spilled chemical to enter drains or waterways.[3]
4. Empty Container Disposal:
-
Empty containers that once held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[3]
-
After proper rinsing and ensuring the container is free of any residue, it may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]
5. Final Disposal:
-
Once the waste container is full or ready for disposal, it should be stored in a designated waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[3]
Quantitative Data Summary
No specific quantitative data for disposal procedures of this compound, such as concentration limits for specific disposal methods, were available in the searched resources. Disposal regulations are highly dependent on local and institutional policies. Always consult your institution's EHS department for specific guidance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-5-(prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS No.: 40472-88-6). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
Your first line of defense against chemical hazards is appropriate PPE. The following table summarizes the required protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a wide variety of chemicals.[1][2][4] For prolonged contact, consider thicker, specialized gloves. Always inspect gloves for integrity before use and change them frequently.[3][4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is mandatory.[1][2] When handling larger quantities, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge is required.[3][6] |
| Foot Protection | Closed-Toe Shoes | Wear sturdy, closed-toe shoes to protect against spills and falling objects. |
II. Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard operating procedure for handling and disposal.
III. Step-by-Step Handling and Disposal Protocol
A. Pre-Experiment Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing all the PPE detailed in the table above.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is operational and has adequate airflow.[1][2]
-
Prepare Work Area: Clear the workspace of any unnecessary items. Ensure a spill kit is readily accessible.
B. Handling the Chemical:
-
Transfer in a Fume Hood: All transfers and manipulations of this compound must be performed inside a certified chemical fume hood.[2][5]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[5] Avoid contact with eyes, skin, and clothing.[5][7] Do not eat, drink, or smoke in the laboratory.[7][8]
-
Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.[5][8]
C. Storage:
-
Store in a Cool, Dry, Well-Ventilated Area: Store the chemical in a designated, locked cabinet away from heat, sparks, and open flames.[5][8][9]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5][8]
D. Spill and Emergency Procedures:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and alert laboratory personnel. If safe to do so, contain the spill. Wear appropriate respiratory protection if not in a fume hood.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
E. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5][7][9] Do not dispose of it down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pppmag.com [pppmag.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
